Resencatinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2546117-79-5 |
|---|---|
Molecular Formula |
C30H29N7O3 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
6-[(2R)-2-hydroxy-2-methylbut-3-ynoxy]-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C30H29N7O3/c1-4-30(2,38)19-40-25-10-26(29-22(11-31)14-34-37(29)18-25)21-6-7-27(32-13-21)35-16-23-9-24(17-35)36(23)15-20-5-8-28(39-3)33-12-20/h1,5-8,10,12-14,18,23-24,38H,9,15-17,19H2,2-3H3/t23?,24?,30-/m1/s1 |
InChI Key |
WNPSOODWDSNATA-DPHZAUTASA-N |
Isomeric SMILES |
C[C@](COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |
Canonical SMILES |
CC(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |
Origin of Product |
United States |
Foundational & Exploratory
Resencatinib: Unraveling the Mechanism of Action in Solid Tumors - A Technical Guide
Notice: Due to the limited availability of public scientific literature and clinical data on resencatinib, a comprehensive in-depth technical guide with detailed experimental protocols and extensive quantitative data, as originally requested, cannot be fully compiled at this time. The following guide is based on the sparse available information and provides a foundational overview. This document will be updated as more data becomes publicly accessible.
Introduction
This compound is an investigational small molecule tyrosine kinase inhibitor (TKI) currently under evaluation for its potential therapeutic application in various solid tumors.[1] As a targeted therapy, this compound is designed to interfere with specific molecular pathways that are crucial for cancer cell growth, proliferation, and survival. While detailed preclinical and clinical data remain largely undisclosed, preliminary information suggests that this compound's mechanism of action may involve the inhibition of one or more receptor tyrosine kinases (RTKs) implicated in cancer progression.
Core Mechanism of Action
Based on initial classifications, this compound is a potent tyrosine kinase inhibitor with antineoplastic activity.[2] The primary mechanism of action for such inhibitors is to bind to the ATP-binding site of the kinase domain of specific RTKs, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways.[3]
There is some discrepancy in the publicly available information regarding the precise molecular targets of this compound. One source suggests its targets include Epidermal Growth Factor Receptor (EGFR), Mesenchymal-Epithelial Transition factor (MET), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Another source indicates a target profile of EGFR, Human Epidermal Growth Factor Receptor 2 (HER2), and Rearranged during Transfection (RET).[1]
A patent application (WO2020228756A1) claims this compound as a RET receptor tyrosine kinase inhibitor.[4][5] RET is a proto-oncogene whose aberrant activation through mutations or fusions is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and various types of thyroid cancer.[6] Inhibition of the RET signaling pathway is a validated anti-tumor strategy.[4]
Given the available information, the core mechanism of this compound likely revolves around the inhibition of key signaling pathways driven by these RTKs.
RET Signaling Pathway Inhibition
If RET is a primary target, this compound would function by blocking the constitutive activation of the RET receptor caused by oncogenic fusions or mutations. This would inhibit downstream signaling cascades that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
Resencatinib: A Technical Overview of Target Identification and Initial Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resencatinib is an investigational, potent small molecule inhibitor of receptor tyrosine kinases (RTKs), a class of enzymes critically involved in cellular signaling pathways that regulate growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. This technical guide synthesizes the available preclinical information to provide a detailed overview of the target identification and initial validation of this compound, with a focus on its mechanism of action and the experimental methodologies employed to elucidate its biological activity. While specific quantitative data such as IC50 and Ki values are not extensively available in the public domain, this paper will construct a framework based on the current understanding of this compound's primary targets and the general protocols used for the validation of such kinase inhibitors.
Introduction to this compound
This compound has emerged as a promising anti-cancer agent, designed to selectively inhibit the activity of specific RTKs implicated in tumor progression. Its chemical structure is designed to interact with the ATP-binding pocket of target kinases, thereby preventing phosphorylation and the subsequent activation of downstream signaling cascades. The primary goal of this compound's development is to offer a targeted therapy for cancers harboring specific genetic alterations that lead to the constitutive activation of its target kinases.
Target Identification
The identification of this compound's primary targets is a crucial step in understanding its therapeutic potential and predicting its clinical utility. Based on available information, this compound is a multi-targeted kinase inhibitor.
Primary Targets
Initial investigations and patent literature suggest that this compound's primary targets include, but are not limited to:
-
c-Met (Mesenchymal-Epithelial Transition Factor): The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a key driver in many cancers, promoting cell proliferation, survival, and metastasis.
-
RET (Rearranged during Transfection): The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver in various cancers, including thyroid and non-small cell lung cancer. Patent documentation specifically claims this compound as a RET inhibitor.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR signaling can starve tumors and impede their growth.
-
EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2): These receptors are well-established oncogenic drivers in a multitude of solid tumors.
The multi-targeted nature of this compound suggests its potential for broad anti-cancer activity and its utility in overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways.
Initial Validation: Experimental Methodologies
The validation of a kinase inhibitor like this compound involves a series of in vitro and cell-based assays to confirm its activity, selectivity, and mechanism of action. While specific data for this compound is limited, the following are standard experimental protocols used in the field.
In Vitro Kinase Inhibition Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on its purified target kinase.
Table 1: Generic Kinase Inhibition Assay Parameters
| Parameter | Description | Typical Method |
| IC50 Determination | The concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates higher potency. | Radiometric assays (e.g., 32P-ATP filter binding), fluorescence-based assays (e.g., TR-FRET, fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo™). |
| Ki Determination | The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-enzyme complex. It is independent of substrate concentration. | Determined from IC50 values using the Cheng-Prusoff equation, requiring knowledge of the Michaelis-Menten constant (Km) of the substrate. |
| Kinase Selectivity | The degree to which an inhibitor binds to its intended target versus other kinases in the kinome. | Profiling against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration of the inhibitor to determine the percentage of inhibition for each kinase. |
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Assays
Cell-based assays are critical for confirming that the inhibitor can engage its target within a cellular context and exert a biological effect.
Table 2: Common Cell-Based Assays for Kinase Inhibitor Validation
| Assay Type | Purpose | Typical Readout |
| Target Engagement Assays | To confirm that the inhibitor binds to its intended target inside living cells. | Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon ligand binding. Detected by Western Blot or mass spectrometry. |
| Phosphorylation Assays | To demonstrate that the inhibitor blocks the kinase activity of its target in cells, leading to a reduction in the phosphorylation of downstream substrates. | Western Blotting: Uses phospho-specific antibodies to detect the phosphorylation status of the target kinase (autophosphorylation) and its key downstream signaling proteins (e.g., p-AKT, p-ERK). |
| Cell Viability/Proliferation Assays | To determine the effect of the inhibitor on the growth and survival of cancer cell lines, particularly those known to be dependent on the target kinase. | MTT, MTS, or CellTiter-Glo® assays: Measure metabolic activity as a surrogate for cell viability. Crystal Violet Staining: Stains the DNA of adherent cells to quantify cell number. |
| Apoptosis Assays | To assess whether the inhibitor induces programmed cell death in cancer cells. | Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. Caspase-Glo® Assays: Measures the activity of caspases, key executioner proteins in the apoptotic cascade. |
Signaling Pathway Inhibition by this compound
In Vitro Characterization of Resencatinib's Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resencatinib is a potent and selective tyrosine kinase inhibitor that has garnered significant interest within the oncology research community. Its primary mechanism of action involves the inhibition of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET is a critical driver in the pathogenesis of various cancers, including certain types of thyroid and non-small cell lung cancers, making it a key therapeutic target.[1][2] The in vitro characterization of a kinase inhibitor's profile is a cornerstone of preclinical drug development. It provides essential data on the compound's potency, selectivity, and mechanism of action, which are critical for predicting its therapeutic potential and potential off-target effects.
This technical guide provides a framework for understanding the in vitro kinase inhibition profile of a compound like this compound. While specific proprietary data on this compound's comprehensive kinase inhibition is not publicly available, this document outlines the methodologies and data presentation standards used in the industry to characterize such molecules. The subsequent sections will detail the typical experimental protocols and data formats, using illustrative examples to provide a comprehensive overview for research and development professionals.
Kinase Inhibition Profile: Data Presentation
The potency and selectivity of a kinase inhibitor are typically determined by screening it against a broad panel of kinases. The results are often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This data is crucial for understanding the inhibitor's therapeutic window and potential for off-target toxicities.
Below is an illustrative table template demonstrating how the kinase inhibition data for a selective RET inhibitor might be presented. Note: This table contains hypothetical data for illustrative purposes and does not represent the actual kinase inhibition profile of this compound.
| Kinase Target | Family | Illustrative IC50 (nM) |
| RET (Wild-Type) | RTK | 0.5 |
| RET (V804M Gatekeeper Mutant) | RTK | 1.2 |
| RET (M918T Mutant) | RTK | 0.8 |
| KDR (VEGFR2) | RTK | 75 |
| FLT3 | RTK | 150 |
| KIT | RTK | > 1000 |
| SRC | Non-RTK | > 1000 |
| ABL1 | Non-RTK | > 1000 |
| EGFR | RTK | > 5000 |
| HER2 | RTK | > 5000 |
RTK: Receptor Tyrosine Kinase
Experimental Protocols: In Vitro Kinase Inhibition Assays
A variety of in vitro assay formats are available to determine the IC50 values of an inhibitor against purified kinases. These assays typically involve a kinase, a substrate, ATP, and the inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Below is a generalized protocol for a luminescence-based kinase assay, a common method for high-throughput screening.
Generalized Protocol: Luminescence-Based Kinase Assay
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and a source of protein to prevent non-specific binding (e.g., BSA).
-
Kinase Solution: Dilute the purified recombinant kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.
-
Substrate/ATP Solution: Prepare a solution containing the specific peptide or protein substrate for the kinase and ATP at a concentration close to its Km value for that kinase.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer to the final desired concentrations.
2. Assay Procedure:
-
Add a small volume of the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP levels by adding a luminescence-based ATP detection reagent (e.g., a luciferase/luciferin-based reagent).
-
Measure the luminescence signal using a microplate reader.
3. Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data to the controls (0% inhibition for vehicle-treated wells and 100% inhibition for wells with a broad-spectrum inhibitor or no enzyme).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable tools for understanding complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate the RET signaling pathway and a typical workflow for an in vitro kinase inhibition assay.
References
Resencatinib: An In-Depth Technical Guide on Early Preclinical Efficacy
Resencatinib is identified as a potent, small-molecule tyrosine kinase inhibitor with recognized antineoplastic activity.[1] While it has progressed to Phase II clinical trials, the foundational preclinical data that typically underpins such advancements is not extensively published.
This guide aims to provide a framework for the type of in-depth technical information that would be expected for a compound at this stage of development, based on standard practices in oncological drug discovery. However, due to the current lack of specific data for this compound, the following sections will outline the expected experimental approaches and data presentations rather than actual results.
I. In Vitro Efficacy
In vitro studies are fundamental to characterizing the initial activity and mechanism of a new chemical entity. For a tyrosine kinase inhibitor like this compound, these studies would typically involve a panel of cancer cell lines to determine its potency and selectivity.
A. Quantitative Data Summary
A crucial aspect of preclinical assessment is the quantitative measurement of a drug's effect on cancer cells. This data is typically presented in a tabular format for clear comparison across different cell lines and conditions.
Table 1: Hypothetical In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Target Mutation(s) | IC50 (nM) | Assay Type |
| Cell Line A | Non-Small Cell Lung | EGFR Exon 19 Del | Data not available | Cell Viability (e.g., CellTiter-Glo) |
| Cell Line B | Breast Cancer | HER2+ | Data not available | Proliferation (e.g., BrdU) |
| Cell Line C | Colorectal Cancer | KRAS G12C | Data not available | Apoptosis (e.g., Caspase-Glo) |
| Cell Line D | Pancreatic Cancer | Wild-Type | Data not available | Cell Viability (e.g., CellTiter-Glo) |
B. Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical data.
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To measure the dose-dependent effect of this compound on the viability of cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound (typically from low nanomolar to high micromolar concentrations) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
-
2. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.
-
Procedure:
-
Cells are treated with various concentrations of this compound for a defined time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
II. In Vivo Efficacy
In vivo studies in animal models are critical for evaluating the therapeutic potential of a drug in a more complex biological system.
A. Quantitative Data Summary
The efficacy of an anti-cancer agent in animal models is typically quantified by its ability to inhibit tumor growth.
Table 2: Hypothetical In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Model A (Cell Line A) | Non-Small Cell Lung | Data not available | Daily, Oral | Data not available |
| Model B (Cell Line B) | Breast Cancer | Data not available | Twice Daily, IV | Data not available |
| Model C (PDX) | Colorectal Cancer | Data not available | Daily, Oral | Data not available |
B. Experimental Protocols
1. Xenograft Tumor Model
-
Objective: To assess the anti-tumor activity of this compound in a mouse model.
-
Procedure:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group according to a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
-
III. Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are invaluable for understanding the mechanism of action and the experimental design.
A. Signaling Pathway
The following is a hypothetical signaling pathway that a tyrosine kinase inhibitor like this compound might target.
Caption: Hypothetical signaling cascade targeted by this compound.
B. Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel anti-cancer compound.
Caption: Standard workflow for preclinical evaluation of an anti-cancer drug.
References
An In-depth Technical Guide to Multi-Kinase Inhibition of the EGFR, HER2, and RET Pathways
Disclaimer: As of late 2025, detailed public information specifically characterizing "resencatinib" and its inhibitory profile against EGFR, HER2, and RET is limited. Publicly available sources confirm its status as a tyrosine kinase inhibitor that has undergone Phase II clinical trials, but do not yet provide a comprehensive public data portfolio on its specific molecular targets and clinical efficacy.[1]
Introduction to Multi-Kinase Inhibition in Oncology
Receptor tyrosine kinases (RTKs) are critical nodes in signaling pathways that regulate cell proliferation, survival, differentiation, and angiogenesis. The aberrant activation of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and the Rearranged during Transfection (RET) proto-oncogene is a hallmark of many cancers. While highly specific inhibitors have been successful, tumors often develop resistance through the activation of alternative signaling pathways. Multi-kinase inhibitors, which are designed to block the activity of several RTKs simultaneously, represent a key strategy to overcome both intrinsic and acquired resistance and to disrupt multiple oncogenic processes at once.
Lenvatinib is an oral multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[2][4][5][6] Its mechanism of action involves the inhibition of tumor angiogenesis and direct anti-proliferative effects on tumor cells. This guide will explore the interaction of a multi-kinase inhibitor like lenvatinib with the EGFR, HER2, and RET signaling pathways, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the complex biological interactions.
The Targeted Signaling Pathways
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon binding to ligands such as EGF and TGF-α, dimerizes and activates its intracellular tyrosine kinase domain.[7] This triggers a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell proliferation and survival.[8][9] While not a primary target of lenvatinib, the EGFR pathway can be implicated in resistance to therapies that target other kinases.[7]
Caption: The EGFR signaling cascade leading to cell proliferation and survival.
The HER2 Signaling Pathway
HER2 (ErbB2) is a member of the EGFR family but has no known ligand. It is the preferred dimerization partner for other ligand-bound EGFR family members, forming potent heterodimers that strongly activate downstream signaling pathways like PI3K/AKT and MAPK.[10][11][12] Overexpression of HER2 leads to constitutive kinase activity and is a driver of tumorigenesis in several cancers, most notably breast cancer.
Caption: The HER2 signaling cascade, often activated via heterodimerization.
The RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[13] Oncogenic activation of RET occurs through point mutations or chromosomal rearrangements that result in gene fusions.[14] These alterations lead to ligand-independent dimerization and constitutive activation of the kinase, driving cell proliferation and survival through pathways such as MAPK and PI3K/AKT.[13][15][16][17] Lenvatinib is a potent inhibitor of RET kinase activity.[2][4][5][6]
Caption: The RET signaling cascade and its inhibition by Lenvatinib.
Quantitative Data Presentation
The efficacy of a tyrosine kinase inhibitor is quantified through preclinical and clinical data. The tables below summarize representative data for lenvatinib.
Preclinical Inhibitory Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Target Kinase | Lenvatinib IC50 (nmol/L) | Reference Cell Line/Assay |
| VEGFR1 (Flt-1) | 22 | Kinase Assay |
| VEGFR2 (KDR) | 4 | Kinase Assay |
| VEGFR3 (Flt-4) | 5.2 | Kinase Assay |
| FGFR1 | 46 | Kinase Assay |
| FGFR2 | 32 | Kinase Assay |
| FGFR3 | 107 | Kinase Assay |
| FGFR4 | 34 | Kinase Assay |
| PDGFRα | 51 | Kinase Assay |
| KIT | 71 | Kinase Assay |
| RET | 1.3 | Kinase Assay |
| Hep 3B2.1-7 (HCC) | 230 | Cell Proliferation Assay |
| HuH-7 (HCC) | 420 | Cell Proliferation Assay |
| PLC/PRF/5 (HCC) | >10,000 | Cell Proliferation Assay |
Data compiled from multiple preclinical studies.[18]
Clinical Efficacy Data
The clinical efficacy of lenvatinib has been demonstrated in several phase III clinical trials across different tumor types.
| Trial (Cancer Type) | Treatment Arm | Median PFS (months) | Objective Response Rate (ORR) |
| SELECT (Differentiated Thyroid Cancer) | Lenvatinib | 18.3 | 64.8% |
| Placebo | 3.6 | 1.5% | |
| REFLECT (Hepatocellular Carcinoma) | Lenvatinib | 7.4 | 24.1% |
| Sorafenib | 3.7 | 9.2% | |
| CLEAR (Renal Cell Carcinoma) | Lenvatinib + Pembrolizumab | 23.9 | 71.0% |
| Sunitinib | 9.2 | 36.1% |
PFS: Progression-Free Survival; ORR: Objective Response Rate. Data are representative of pivotal clinical trials.[19]
Experimental Protocols
The evaluation of a tyrosine kinase inhibitor involves a series of standardized in vitro and in vivo experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of the test compound against a panel of purified recombinant tyrosine kinases (e.g., RET, VEGFR2, FGFR1).
-
Materials: Recombinant kinase domains, biotinylated substrate peptide, ATP, test compound (e.g., lenvatinib), kinase reaction buffer, and a detection system (e.g., HTRF or ELISA-based).
-
Procedure:
-
Serially dilute the test compound to create a range of concentrations.
-
In a 96-well or 384-well plate, combine the kinase, the substrate peptide, and the test compound in the kinase reaction buffer.[20][21][22][23][24]
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.[20][23]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate using an appropriate method. For an ELISA-based assay, this involves transferring the reaction mixture to a streptavidin-coated plate, followed by incubation with a phospho-specific antibody conjugated to a reporter enzyme.
-
Measure the signal (e.g., absorbance or fluorescence).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of a compound on the growth and survival of cancer cell lines.
-
Objective: To determine the IC50 value of the test compound in cancer cell lines with known genetic backgrounds (e.g., RET-fusion positive, EGFR-mutant).
-
Materials: Cancer cell lines, cell culture medium, test compound, and a viability detection reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include vehicle-only controls.
-
Incubate the cells for a specified period (typically 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[25][26][27][28]
-
In Vivo Tumor Xenograft Model
This assay evaluates the antitumor efficacy of a compound in a living organism.
-
Objective: To assess the ability of the test compound to inhibit tumor growth in an immunodeficient mouse model bearing human tumor xenografts.
-
Materials: Immunodeficient mice (e.g., athymic nude or SCID), human cancer cell lines, test compound formulated for oral or parenteral administration, calipers.
-
Procedure:
-
Prepare a suspension of human tumor cells in a suitable medium (e.g., PBS mixed with Matrigel).
-
Inject the cell suspension subcutaneously into the flank of the mice.[29][30][31][32][33]
-
Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the test compound and vehicle according to the planned dose and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for target engagement, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to evaluate antitumor efficacy.
-
Mandatory Visualizations
Experimental Workflow for TKI Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel tyrosine kinase inhibitor.
Caption: A generalized workflow for the preclinical development of a TKI.
This guide provides a framework for understanding the role of multi-kinase inhibitors in targeting key oncogenic pathways. By integrating preclinical data, clinical findings, and detailed experimental protocols, researchers and drug development professionals can better navigate the complexities of developing novel cancer therapeutics.
References
- 1. This compound | C30H29N7O3 | CID 155296110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 4. Lenvatinib - Wikipedia [en.wikipedia.org]
- 5. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. In vitro kinase assay [protocols.io]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro kinase assay [bio-protocol.org]
- 25. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 27. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 28. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 32. ichorlifesciences.com [ichorlifesciences.com]
- 33. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Studies on Resencatinib for Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of oncogenic driver mutations has revolutionized the treatment landscape, leading to the development of targeted therapies that have significantly improved patient outcomes. Among these, fusions involving the REarranged during Transfection (RET) proto-oncogene are present in approximately 1-2% of NSCLC cases, particularly in younger patients and non-smokers.[1][2] These fusions lead to the constitutive activation of the RET receptor tyrosine kinase (RTK) and downstream signaling pathways, driving tumor growth and survival.[2][3]
Resencatinib is an investigational, potent, and selective small molecule inhibitor of the RET kinase.[4] Currently in Phase II clinical development, this compound represents a promising therapeutic agent for patients with RET fusion-positive NSCLC. This technical guide provides a comprehensive overview of the investigational studies on this compound, including its mechanism of action, preclinical data, and clinical trial design. Due to the limited public availability of specific data for this compound, this guide incorporates representative data from other selective RET inhibitors to illustrate key concepts and experimental methodologies.
Mechanism of Action and Signaling Pathway
This compound is designed to competitively bind to the ATP-binding pocket of the RET tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The constitutive activation of RET fusion proteins in NSCLC leads to the aberrant activation of several key pathways crucial for cell proliferation, survival, and differentiation, including:
-
RAS-MAPK Pathway: This pathway is a central regulator of cell growth and division.
-
PI3K-AKT Pathway: This pathway is critical for cell survival, proliferation, and metabolism.[5]
By inhibiting RET, this compound effectively blocks these oncogenic signals, leading to the suppression of tumor growth.
Below is a diagram illustrating the RET signaling pathway and the mechanism of action of RET inhibitors like this compound.
Preclinical Investigational Studies
While specific preclinical data for this compound is not yet publicly available, the evaluation of novel RET inhibitors typically involves a series of in vitro and in vivo studies to characterize their potency, selectivity, and anti-tumor activity.
In Vitro Studies
Objective: To determine the inhibitory activity of the compound against various RET-driven cancer cell lines and its selectivity over other kinases.
Key Experiments:
-
Cell Viability Assays: To measure the half-maximal inhibitory concentration (IC50) of the drug in cancer cell lines harboring different RET fusions (e.g., KIF5B-RET, CCDC6-RET).
-
Kinase Inhibition Assays: To assess the selectivity of the compound by testing its inhibitory activity against a panel of other kinases.
-
Western Blot Analysis: To confirm the inhibition of RET phosphorylation and downstream signaling proteins (e.g., p-ERK, p-AKT) in treated cells.
Representative Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: NSCLC cell lines with known RET fusions (e.g., LC-2/ad) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the investigational RET inhibitor (or vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Table 1: Representative In Vitro Activity of Selective RET Inhibitors in NSCLC Cell Lines
| Compound | Cell Line | RET Fusion | IC50 (nM) | Reference |
| Selpercatinib | LC-2/ad | CCDC6-RET | 6 | [6] |
| Pralsetinib | LC-2/ad | CCDC6-RET | 2.2 | [1] |
Note: This table presents data for other selective RET inhibitors as representative examples due to the lack of publicly available data for this compound.
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and safety of the compound in animal models of RET fusion-positive NSCLC.
Key Experiments:
-
Xenograft Models: Human NSCLC cell lines with RET fusions are implanted into immunocompromised mice to establish tumors. The effect of the drug on tumor growth is then assessed.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from patients with RET fusion-positive NSCLC is directly implanted into mice, providing a more clinically relevant model.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To determine the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target inhibition in the tumor.
Representative Experimental Protocol: Cell Line-Derived Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: A suspension of a RET fusion-positive NSCLC cell line is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the investigational RET inhibitor (e.g., via oral gavage) daily, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Below is a workflow diagram for a typical preclinical in vivo study.
Clinical Investigational Studies
This compound is currently in Phase II clinical trials. While specific results from these trials are not yet in the public domain, the design of such studies for selective RET inhibitors in NSCLC generally follows a well-defined path.
Phase I/II Clinical Trial Design
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the investigational drug in patients with RET fusion-positive advanced solid tumors, including NSCLC.
Key Components:
-
Dose Escalation (Phase I): To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).
-
Dose Expansion (Phase II): To further evaluate the safety and efficacy of the RP2D in specific patient cohorts (e.g., treatment-naïve and previously treated RET fusion-positive NSCLC).
Typical Inclusion Criteria:
-
Histologically confirmed advanced or metastatic NSCLC.
-
Documented RET gene fusion identified by a validated molecular assay.
-
Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST).
-
Adequate organ function.
Endpoints:
-
Primary Endpoints:
-
Phase I: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.
-
Phase II: Objective Response Rate (ORR).
-
-
Secondary Endpoints:
-
Duration of Response (DoR).
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).
-
Safety and tolerability.
-
Pharmacokinetics.
-
Table 2: Representative Efficacy of Selective RET Inhibitors in Phase I/II Trials for RET Fusion-Positive NSCLC
| Compound | Patient Population | ORR (%) | Median PFS (months) | Reference |
| Selpercatinib | Treatment-Naïve | 85 | 17.5 | [7] |
| Selpercatinib | Previously Treated | 64 | 16.5 | [7] |
| Pralsetinib | Treatment-Naïve | 70 | Not Reached | [2] |
| Pralsetinib | Previously Treated | 57 | 19.1 | [2] |
Note: This table presents data for other selective RET inhibitors as representative examples due to the lack of publicly available data for this compound.
Below is a diagram illustrating a typical Phase I/II clinical trial design for a targeted therapy.
Resistance Mechanisms
As with other targeted therapies, acquired resistance to RET inhibitors is an anticipated clinical challenge. Understanding these mechanisms is crucial for the development of next-generation inhibitors and combination strategies. Potential mechanisms of resistance include:
-
On-target mutations: Acquisition of secondary mutations in the RET kinase domain that interfere with drug binding. A common resistance mutation is the solvent front mutation G810.[1]
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for RET signaling, such as MET or KRAS amplification.[1]
Conclusion
This compound is a promising investigational selective RET inhibitor for the treatment of RET fusion-positive NSCLC. While specific data on its preclinical and clinical activity are eagerly awaited, the established framework for the development of such targeted agents provides a clear roadmap for its evaluation. The information presented in this guide, including representative data from other selective RET inhibitors, offers a comprehensive overview of the scientific rationale, experimental approaches, and clinical considerations for the investigation of this compound. As more data becomes available from ongoing clinical trials, the full potential of this compound in the management of RET-driven lung cancer will be elucidated.
References
- 1. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilcn.org [ilcn.org]
- 3. Novel Selective RET Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 4. RET inhibitors in thyroid cancer and NSCLC - Medthority [medthority.com]
- 5. Pfizer Highlights Momentum in Redefining Standards of Care in Cancer at ESMO 2025 | Pfizer [pfizer.com]
- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selpercatinib in Patients With RET Fusion-Positive Non-Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Resencatinib: An Overview of a Promising Tyrosine Kinase Inhibitor Based on Limited Initial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resencatinib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that has been investigated for its antineoplastic activity.[1] Despite reaching Phase II clinical trials, detailed public information regarding its specific pharmacodynamic and pharmacokinetic profiles from initial studies remains largely unavailable. This guide synthesizes the limited publicly accessible data to provide a foundational overview of this compound.
Known Clinical Development
This compound has been evaluated in a Phase II clinical trial (NCT02954991). This study was a parallel-arm trial investigating the combination of different investigational agents, including this compound, with nivolumab in patients with advanced or metastatic non-small cell lung cancer. However, specific results detailing the contribution, safety, or pharmacokinetic profile of this compound as a single agent or in this combination have not been extensively published.
Pharmacodynamics
Detailed in vitro and in vivo pharmacodynamic data for this compound, such as IC50 or Ki values against specific kinases, and comprehensive descriptions of the signaling pathways it modulates, are not available in the public domain. As a tyrosine kinase inhibitor, it is presumed to target key signaling cascades involved in cell proliferation, survival, and angiogenesis, similar to other drugs in its class. However, without specific data, a definitive mechanism of action cannot be outlined.
Pharmacokinetics
Quantitative pharmacokinetic parameters for this compound, including data on its absorption, distribution, metabolism, and excretion (ADME) from initial preclinical or clinical studies, are not publicly available. Therefore, key metrics such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life have not been detailed in accessible literature.
Experimental Protocols
Due to the absence of published initial studies detailing the pharmacokinetics and pharmacodynamics of this compound, a description of the specific experimental methodologies employed is not possible at this time.
Signaling Pathways and Workflows
The creation of detailed signaling pathway diagrams or experimental workflow visualizations is precluded by the lack of specific information on this compound's mechanism of action and the experimental designs of its initial studies.
Conclusion
While this compound is identified as a potent tyrosine kinase inhibitor that has undergone early-phase clinical investigation, a comprehensive understanding of its pharmacodynamic and pharmacokinetic properties is hampered by the limited availability of public data. The information required to construct a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations, is not present in the currently accessible scientific literature, clinical trial databases, or patent records. Further disclosure of data from preclinical and initial clinical studies by the developers will be necessary to fully characterize the profile of this compound.
References
Methodological & Application
Application Notes and Protocols for Resencatinib In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of resencatinib against its putative kinase targets. The protocol is designed to be adaptable for various kinase assay formats and detection methods.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables present the kinase inhibitory profile of lenvatinib, a structurally and mechanistically similar multi-kinase inhibitor, to provide an expected range of activity.[5][6]
Table 1: Biochemical Kinase Inhibition (Ki) of Lenvatinib
| Kinase Target | Ki (nM) |
| VEGFR1 | 1.3 |
| VEGFR2 | 0.74 |
| VEGFR3 | 0.71 |
| FGFR1 | 22 |
| FGFR2 | 8.2 |
| FGFR3 | 15 |
| RET | 1.5 |
| KIT | 11 |
Data represents the concentration of the inhibitor required to reduce the binding of a radiolabeled ligand to the kinase by 50%.
Table 2: In Vitro Proliferation and Angiogenesis Inhibition (IC50) of Lenvatinib
| Assay Type | Cell Line/System | IC50 (nM) |
| VEGF-induced HUVEC Proliferation | HUVEC | 3.4 |
| VEGF-induced HUVEC Tube Formation | HUVEC | 2.7 |
| FGF-2-induced HUVEC Proliferation | HUVEC | 410 |
| FGF-2-induced HUVEC Tube Formation | HUVEC | 590 |
| HCC Cell Line Proliferation (FGF19 high) | Hep3B2.1-7 | 230 |
| HCC Cell Line Proliferation (FGF19 high) | HuH-7 | 420 |
| HCC Cell Line Proliferation (FGF19 high) | JHH-7 | 640 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.[5][7]
Experimental Protocols
In Vitro Kinase Assay Protocol to Determine IC50 of this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase using a biochemical assay format. This method can be adapted for various detection technologies, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays.
Materials and Reagents:
-
This compound (dissolved in 100% DMSO to create a stock solution)
-
Recombinant human kinase (e.g., VEGFR2, FGFR1)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (at a concentration close to the Km for the specific kinase)
-
Detection reagent (specific to the assay format, e.g., ADP-Glo™, Kinase-Glo®)
-
384-well assay plates (low-volume, white or black depending on the detection method)
-
Plate reader capable of detecting the chosen signal (luminescence, fluorescence)
Experimental Workflow Diagram
Caption: Workflow for in vitro kinase IC50 determination.
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in 100% DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute these DMSO stocks into the kinase assay buffer to achieve the final desired concentrations in the assay with a consistent final DMSO concentration (typically ≤1%).
-
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of the 384-well plate.
-
Include control wells: "no inhibitor" (DMSO vehicle control) for 0% inhibition and "no enzyme" for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a master mix of the recombinant kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase/substrate mixture to each well of the assay plate.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Phosphorylation:
-
Prepare the ATP solution in the kinase assay buffer.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product (phosphorylated substrate or ADP) formed according to the manufacturer's instructions for the chosen detection reagent.
-
For example, if using ADP-Glo™, add the ADP-Glo™ Reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" and "no enzyme" controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway Inhibition
This compound, as a multi-targeted tyrosine kinase inhibitor, is expected to inhibit the downstream signaling pathways activated by its target kinases. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and angiogenesis.[8][9][10]
Signaling Pathway Diagram
References
- 1. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 4. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 5. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresgroup.us [cancerresgroup.us]
- 7. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Compounds Targeting MAPK, PI3K/Akt, and JAK/STAT Signaling in Papillary Thyroid Cancer [mdpi.com]
- 10. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Generation and Characterization of Resencatinib-Resistant Cancer Cell Line Models
Introduction
Resencatinib is a potent tyrosine kinase inhibitor (TKI) with significant antineoplastic activity, showing promise in preclinical and clinical studies.[1][2] As with many targeted therapies, the development of drug resistance is a major clinical challenge that can limit its long-term efficacy. Understanding the molecular mechanisms underlying this compound resistance is crucial for developing strategies to overcome it, such as combination therapies or next-generation inhibitors. The establishment of in vitro this compound-resistant cancer cell line models is an essential first step in this endeavor. These models provide a valuable tool for investigating the phenotypic and genotypic changes that confer resistance, elucidating the signaling pathways involved, and screening for novel therapeutic agents that can overcome this resistance.
This application note provides a detailed protocol for the development and characterization of this compound-resistant cancer cell lines. The primary method described is the continuous exposure of a parental sensitive cell line to gradually increasing concentrations of this compound. This approach is designed to mimic the clinical scenario of acquired resistance.
Materials and Methods
Cell Lines and Culture Conditions
-
Parental cancer cell line of interest (e.g., a line known to be initially sensitive to this compound)
-
This compound (MedChemExpress or other supplier)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Standard cell culture equipment: incubator (37°C, 5% CO2), biosafety cabinet, centrifuges, microscopes, etc.
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Generation of this compound-Resistant Cell Lines
The generation of a stable this compound-resistant cell line is a long-term process that can take several months. The fundamental principle is to culture cancer cells in the presence of the drug, gradually increasing the concentration as the cells adapt and become resistant.[3][4][5]
Phase 1: Determination of Initial Inhibitory Concentration (IC50)
The first step is to determine the baseline sensitivity of the parental cell line to this compound. This is typically done using a cell viability assay.
-
Cell Seeding: Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of this compound dilutions in complete culture medium. The concentration range should be broad enough to capture the full dose-response curve.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Phase 2: Continuous Drug Exposure and Dose Escalation
-
Initial Exposure: Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 or IC50 determined in Phase 1.
-
Monitoring and Passaging: Closely monitor the cells. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them as usual, but always maintain the same concentration of this compound in the culture medium.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and are proliferating at a stable rate, double the concentration of this compound. This process of adaptation and dose escalation should be repeated in a stepwise manner.
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development. This creates a valuable resource for later comparative studies.
Phase 3: Establishment of a Stable Resistant Line
A cell line is generally considered to be stably resistant when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the IC50 of the parental cell line.[5]
Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it must be thoroughly characterized to confirm its resistance phenotype and to begin investigating the underlying mechanisms.
1. Confirmation of Resistance Phenotype:
-
IC50 Shift: Determine the IC50 of the resistant cell line and compare it to the parental line. A significant rightward shift in the dose-response curve indicates resistance.
-
Clonogenic Assay: This assay assesses the long-term proliferative capacity of single cells in the presence of the drug.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining and flow cytometry to determine if the resistant cells are less susceptible to this compound-induced apoptosis.
2. Investigation of Resistance Mechanisms:
-
Target Gene Sequencing: If the direct molecular target of this compound is known, sequence the gene encoding this target in the resistant cells to identify any potential mutations that could prevent drug binding.
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the signaling pathways targeted by this compound and in potential bypass pathways. This can include pathways like PI3K/AKT/mTOR and MAPK/ERK.[6]
-
Gene Expression Analysis: Use techniques like RNA-sequencing or microarray analysis to compare the global gene expression profiles of the parental and resistant cells. This can help identify novel resistance mechanisms.
-
Drug Efflux Pump Activity: Investigate the expression and activity of ABC transporters, such as P-glycoprotein (ABCB1), which can actively pump drugs out of the cell.[7][8]
Data Presentation
Table 1: Comparison of IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| This compound-Resistant | 1000 | 20 |
Table 2: Apoptosis in Parental and this compound-Resistant Cell Lines after 48h Treatment with this compound (500 nM)
| Cell Line | % Apoptotic Cells (Annexin V+) |
| Parental | 65% |
| This compound-Resistant | 15% |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line by Continuous Exposure
-
Determine the IC50 of this compound for the parental cell line using a 72-hour cell viability assay.
-
Start a continuous culture of the parental cells in complete medium containing this compound at a concentration equal to the IC20.
-
Monitor the cells daily. When the cell confluency reaches 70-80%, subculture the cells.
-
Maintain the cells in the presence of the same concentration of this compound for at least 2-3 passages after they have shown stable growth.
-
Double the concentration of this compound in the culture medium.
-
Repeat steps 3-5, gradually increasing the drug concentration.
-
Cryopreserve vials of cells at each successful dose escalation.
-
A stable resistant line is established when the cells can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the parental IC50.
-
To ensure the stability of the resistant phenotype, the resistant cell line should be maintained in a drug-free medium for several passages and then re-challenged with this compound to confirm that the resistance is not lost.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Seed both parental and this compound-resistant cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, and the target of this compound) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for the development and characterization of this compound-resistant cell lines.
Caption: Potential signaling pathways involved in this compound action and resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H29N7O3 | CID 155296110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.sahmri.org.au [research.sahmri.org.au]
- 8. Latest Research Progress on the Mechanisms of Lenvatinib Resistance [scirp.org]
Application Note: Utilizing CRISPR-Cas9 for Target Identification and Engagement Studies of Resencatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resencatinib is a potent, small-molecule tyrosine kinase inhibitor with demonstrated antineoplastic activity.[1] As with any targeted therapy, a thorough understanding of its mechanism of action, particularly the identification of its molecular targets and the confirmation of engagement with these targets in a cellular context, is critical for successful clinical development. The process of validating a biological target aims to establish a functional relationship between the target and the disease phenotype, ensuring that only the most promising candidates proceed through the drug discovery pipeline.[2][3]
The advent of CRISPR-Cas9 gene-editing technology has revolutionized functional genomics and drug target discovery.[4][5] Its precision and versatility allow for systematic gene interrogation on a genome-wide scale, making it an invaluable tool for identifying genes that mediate drug sensitivity and resistance.[][7] A common application is the use of pooled CRISPR knockout (KO) screens, where the survival of cells lacking a specific gene in the presence of a cytotoxic compound suggests that the knocked-out gene is a primary target of the compound.[7][8]
This application note provides detailed protocols for employing CRISPR-Cas9-based screening to identify and validate the cellular targets of this compound. It outlines a comprehensive workflow, from initial genome-wide screening to individual hit validation, and includes methods for data presentation and interpretation.
Part 1: Putative Signaling Pathways for Tyrosine Kinase Inhibitors
Caption: Putative signaling pathways modulated by a tyrosine kinase inhibitor.
Part 2: CRISPR-Cas9 Screening for Target Identification
A positive selection screen using a pooled CRISPR-Cas9 knockout library can effectively identify the molecular targets of this compound. The underlying principle is that cells in which the drug's target has been genetically ablated will be resistant to the drug's cytotoxic effects and will become enriched in the surviving cell population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 5. selectscience.net [selectscience.net]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. lenvimahcp.com [lenvimahcp.com]
Application Note: Measuring Target Phosphorylation After Resencatinib Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resencatinib is a potent tyrosine kinase inhibitor that shows significant promise in oncological research. Its mechanism of action involves the inhibition of key signaling proteins, leading to the downstream suppression of pathways that are critical for tumor cell proliferation and survival. A primary target of this compound is the c-Met receptor, a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), instigates a cascade of intracellular signaling events. Dysregulation of the c-Met pathway is a known driver in various cancers, making it a key therapeutic target. This application note provides a detailed protocol for utilizing Western blotting to quantify the phosphorylation status of c-Met and its downstream effectors following treatment with this compound, thereby offering a robust method to assess the compound's efficacy and mechanism of action in a laboratory setting.
Signaling Pathway Targeted by this compound
This compound exerts its effects by inhibiting the autophosphorylation of the c-Met receptor. This initial event is crucial for the recruitment and activation of downstream signaling molecules. The primary cascades affected include the PI3K/Akt pathway, which is central to cell survival and apoptosis resistance, the MAPK/ERK pathway, which regulates cell proliferation and differentiation, and the STAT3 pathway, involved in cell migration and invasion. By blocking the initial phosphorylation of c-Met, this compound effectively shuts down these pro-oncogenic signaling networks.
Application Note: Quantifying Apoptosis in Cancer Cells Treated with Tyrosine Kinase Inhibitors using Flow Cytometry
Note on the Analyte: This document provides a detailed protocol for analyzing apoptosis in cells treated with a multi-tyrosine kinase inhibitor (TKI). While the query specified "Resencatinib," a potent TKI currently in clinical development, detailed public data regarding its specific apoptotic signaling pathways and established flow cytometry protocols are limited[1][2]. Therefore, to provide a comprehensive and practical guide, this document will use Lenvatinib as a well-characterized example. Lenvatinib is a multi-kinase inhibitor known to induce apoptosis through various signaling pathways[3][4][5]. The principles and methodologies described herein are broadly applicable for investigating the apoptotic effects of other TKIs, including this compound.
Introduction
Lenvatinib is an oral multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. By inhibiting these pathways, Lenvatinib disrupts tumor cell proliferation, angiogenesis, and survival, ultimately leading to programmed cell death, or apoptosis[3][6]. Studies have shown that Lenvatinib can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, culminating in the activation of key executioner enzymes like caspase-3[4][7].
Flow cytometry is a powerful and high-throughput technique for quantitatively assessing apoptosis at the single-cell level. This application note details two fundamental flow cytometry-based assays to analyze the pro-apoptotic effects of Lenvatinib on cancer cells:
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane changes.
-
Active Caspase-3 Detection: To specifically quantify cells in the execution phase of apoptosis.
These protocols provide researchers, scientists, and drug development professionals with a robust framework for evaluating the efficacy of TKIs in inducing apoptosis.
Signaling and Experimental Workflow
The diagrams below illustrate the proposed mechanism of Lenvatinib-induced apoptosis and the general experimental workflow for its analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H29N7O3 | CID 155296110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lenvatinib Inhibits AKT/NF-κB Signaling and Induces Apoptosis Through Extrinsic/Intrinsic Pathways in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Lenvatinib Induces AKT/NF-κB Inactivation, Apoptosis Signal Transduction and Growth Inhibition of Non-small Cell Lung Cancer In Vivo | Anticancer Research [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Imaging of Lenvatinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic effects against a variety of solid tumors.[1] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor progression, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor α (PDGFRα), KIT, and rearranged during transfection (RET).[1][2] By targeting these receptors, Lenvatinib disrupts key signaling pathways, primarily the MAPK and PI3K/AKT/mTOR pathways, which are crucial for tumor angiogenesis, proliferation, and survival.[3]
Effective preclinical and clinical evaluation of Lenvatinib's efficacy requires robust in vivo imaging techniques that can non-invasively monitor therapeutic response. This document provides detailed application notes and protocols for utilizing various imaging modalities to track the in vivo efficacy of Lenvatinib.
Signaling Pathway Targeted by Lenvatinib
Lenvatinib exerts its anti-tumor effects by blocking the ATP-binding sites of multiple RTKs, thereby inhibiting their kinase activity and downstream signaling.[4] The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.
Caption: Lenvatinib inhibits multiple RTKs, blocking downstream MAPK and PI3K/AKT signaling pathways.
In Vivo Imaging Techniques and Protocols
A multi-modal imaging approach is recommended to comprehensively assess the efficacy of Lenvatinib in preclinical models.
Bioluminescence Imaging (BLI) for Tumor Growth Monitoring
BLI is a highly sensitive and non-invasive method for tracking tumor burden over time in animal models.[5] This technique relies on tumor cells that have been genetically engineered to express a luciferase enzyme.
Experimental Workflow:
Caption: Workflow for monitoring tumor growth with bioluminescence imaging.
Detailed Protocol:
-
Cell Line Preparation: Culture tumor cells stably expressing firefly luciferase (e.g., from a lentiviral vector).
-
Animal Model: Implant the luciferase-expressing tumor cells into immunocompromised mice (e.g., subcutaneously or orthotopically).
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Baseline Imaging:
-
Administer D-luciferin substrate (e.g., 150 mg/kg) via intraperitoneal (IP) injection.
-
Wait 10-15 minutes for substrate distribution.
-
Anesthetize the mice and place them in an in vivo imaging system (IVIS).
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.
-
-
Treatment: Begin daily oral administration of Lenvatinib at the desired dose.
-
Longitudinal Imaging: Repeat the imaging procedure at regular intervals (e.g., once or twice weekly) to monitor tumor response.
-
Data Analysis:
Data Presentation:
| Treatment Group | Day 0 (Photon Flux) | Day 7 (Photon Flux) | Day 14 (Photon Flux) | Day 21 (Photon Flux) | % Tumor Growth Inhibition |
| Vehicle Control | 1.0 x 10⁶ | 5.0 x 10⁶ | 2.5 x 10⁷ | 1.0 x 10⁸ | N/A |
| Lenvatinib (X mg/kg) | 1.0 x 10⁶ | 2.0 x 10⁶ | 5.0 x 10⁶ | 8.0 x 10⁶ | 92% |
Magnetic Resonance Imaging (MRI) for Anatomical and Functional Assessment
MRI provides high-resolution anatomical images to measure tumor volume and can also be used for functional assessments like Dynamic Contrast-Enhanced MRI (DCE-MRI) to evaluate changes in tumor vasculature.[8][9]
Experimental Workflow:
Caption: Workflow for anatomical and functional tumor assessment using MRI.
Detailed Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and maintain its body temperature.
-
Anatomical Imaging (T2-weighted):
-
Position the mouse in the MRI scanner.
-
Acquire T2-weighted images of the tumor to clearly delineate its boundaries.
-
-
DCE-MRI:
-
Acquire a series of rapid T1-weighted images before, during, and after the intravenous injection of a gadolinium-based contrast agent.
-
-
Treatment and Follow-up: Initiate Lenvatinib treatment and perform follow-up MRI scans at desired time points.
-
Data Analysis:
-
Tumor Volume: Manually or semi-automatically segment the tumor in the T2-weighted images to calculate its volume.
-
Perfusion Parameters: Analyze the DCE-MRI data to calculate parameters such as Ktrans (volume transfer constant), which reflects vascular permeability and blood flow.[9]
-
Data Presentation:
| Treatment Group | Baseline Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | % Change in Volume | Baseline Ktrans (min⁻¹) | Day 7 Ktrans (min⁻¹) | % Change in Ktrans |
| Vehicle Control | 100 ± 15 | 450 ± 50 | +350% | 0.25 ± 0.05 | 0.28 ± 0.06 | +12% |
| Lenvatinib (X mg/kg) | 105 ± 18 | 150 ± 25 | +43% | 0.26 ± 0.04 | 0.15 ± 0.03 | -42% |
Positron Emission Tomography (PET) for Molecular Imaging
PET imaging allows for the non-invasive quantification of biological processes at the molecular level. For Lenvatinib, PET can be used to assess target engagement and downstream metabolic effects.
Experimental Workflow:
Caption: Workflow for molecular imaging of tumor response using PET.
Detailed Protocol (using [¹⁸F]FDG for metabolic activity):
-
Animal Preparation: Fast the mouse for 6-8 hours to reduce background glucose levels.
-
Radiotracer Injection: Administer [¹⁸F]FDG (a glucose analog) via tail vein injection.
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Uptake Period: Allow the radiotracer to distribute and be taken up by tissues for approximately 60 minutes.
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Imaging: Anesthetize the mouse and perform a whole-body PET/CT scan. The CT provides anatomical context.
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Treatment and Follow-up: Initiate Lenvatinib treatment and repeat the PET/CT scan after a specified duration (e.g., 3-7 days).
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Data Analysis:
-
Draw ROIs on the tumor in the fused PET/CT images.
-
Calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of radiotracer uptake.
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Compare the change in SUV between baseline and post-treatment scans.
-
Data Presentation:
| Treatment Group | Baseline Mean SUV | Day 7 Mean SUV | % Change in Mean SUV |
| Vehicle Control | 3.5 ± 0.5 | 3.8 ± 0.6 | +8.6% |
| Lenvatinib (X mg/kg) | 3.6 ± 0.4 | 1.8 ± 0.3 | -50.0% |
Conclusion
The in vivo imaging techniques described in these application notes provide a powerful toolkit for researchers to non-invasively monitor the efficacy of Lenvatinib. By combining anatomical, functional, and molecular imaging, a comprehensive understanding of the drug's anti-tumor activity can be achieved, facilitating the development and optimization of Lenvatinib-based cancer therapies.
References
- 1. Lenvatinib: A Promising Molecular Targeted Agent for Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Overview of lenvatinib as a targeted therapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic contrast-enhanced MRI for response evaluation of non-small cell lung cancer in therapy with epidermal growth factor receptor tyrosine kinase inhibitors: a pilot study - Kim - Annals of Palliative Medicine [apm.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Resencatinib Dosage for In vivo Studies
Disclaimer: As Resencatinib is a novel compound, extensive public data on its in vivo dosage optimization is limited. This guide provides troubleshooting advice and frequently asked questions based on established principles for in vivo studies of tyrosine kinase inhibitors (TKIs). Researchers must conduct their own dose-finding studies to determine the optimal this compound dosage for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent tyrosine kinase inhibitor.[1] Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, these kinases are overactive, leading to uncontrolled cell growth. This compound is designed to block the activity of specific tyrosine kinases involved in cancer progression.
Q2: How do I prepare this compound for in vivo administration?
A2: The solubility of a compound is a critical factor for in vivo studies. Many TKIs have poor aqueous solubility. It is essential to develop a formulation that ensures complete dissolution and bioavailability.
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Solubility Testing: First, determine the solubility of this compound in various pharmaceutically acceptable vehicles. Common vehicles include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
Carboxymethylcellulose (CMC) solutions
-
Polyethylene glycol (PEG) solutions
-
Tween 80 or other surfactants in saline
-
-
Formulation Strategies: If solubility is low, consider strategies like creating a suspension, using co-solvents, or forming a salt. For many TKIs, a combination of vehicles is often used to achieve a stable and injectable formulation.
Q3: What is the first step in determining the in vivo dosage of this compound?
A3: The initial step is to perform a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This study is crucial for establishing a safe dose range for subsequent efficacy studies.
Q4: How should I design an MTD study for this compound?
A4: An MTD study typically involves the following steps:
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Animal Model Selection: Choose a relevant animal model (e.g., nude mice, SCID mice) that is appropriate for your tumor model.
-
Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent cohorts of animals.
-
Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
Endpoint: The MTD is reached when a predefined level of toxicity is observed (e.g., >20% weight loss, significant adverse clinical signs).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Precipitation of this compound in Vehicle | - Inappropriate vehicle selection- Incorrect pH of the vehicle- Compound instability | - Test a wider range of vehicles and co-solvents.- Adjust the pH of the vehicle to improve solubility.- Prepare fresh formulations for each administration. |
| High Toxicity / Animal Morbidity at Low Doses | - Off-target effects of this compound- Vehicle toxicity- Rapid absorption and high peak plasma concentration | - Reduce the starting dose in your MTD study.- Run a vehicle-only control group to assess vehicle toxicity.- Consider alternative routes of administration or a different dosing schedule (e.g., split dosing). |
| Lack of Efficacy at MTD | - Insufficient drug exposure at the tumor site- Inappropriate tumor model- Drug resistance | - Perform pharmacokinetic (PK) studies to measure drug concentration in plasma and tumor tissue.- Ensure the chosen tumor model is sensitive to the targeted pathway.- Investigate potential mechanisms of resistance. |
| High Inter-animal Variability in Response | - Inconsistent drug administration- Differences in animal health or tumor engraftment- Variable drug metabolism | - Ensure consistent and accurate dosing technique.- Randomize animals to treatment groups and ensure uniform tumor size at the start of the study.- Increase the number of animals per group to improve statistical power. |
Data Presentation: Key Parameters for In Vivo TKI Studies
The following table outlines key pharmacokinetic (PK) and pharmacodynamic (PD) parameters that are important to characterize for a novel TKI like this compound. The values provided are illustrative examples based on other TKIs and should be determined experimentally for this compound.
| Parameter | Description | Illustrative Example (Oral TKI in Mice) |
| Pharmacokinetics (PK) | ||
| Tmax | Time to reach maximum plasma concentration | 1-4 hours |
| Cmax | Maximum plasma concentration | 100-1000 ng/mL |
| AUC | Area under the plasma concentration-time curve (total drug exposure) | 500-5000 ng*h/mL |
| t1/2 | Half-life of the drug in plasma | 4-12 hours |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation | 20-60% |
| Pharmacodynamics (PD) | ||
| Target Inhibition | Percentage of inhibition of the target kinase in tumor tissue | >50% at efficacious doses |
| Tumor Growth Inhibition (TGI) | Percentage of reduction in tumor volume compared to vehicle control | >60% for significant anti-tumor activity |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study with a Xenograft Model
-
Cell Culture: Culture the desired cancer cell line under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor growth and animal well-being (body weight, clinical signs) throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when pre-defined humane endpoints are met.
-
Data Analysis: At the end of the study, collect tumors and other tissues for further analysis (e.g., pharmacodynamic marker analysis). Compare tumor growth between the treatment and control groups to determine efficacy.
Mandatory Visualizations
Caption: General signaling pathway inhibited by a Tyrosine Kinase Inhibitor (TKI) like this compound.
Caption: Experimental workflow for in vivo dosage optimization of this compound.
Caption: Troubleshooting decision tree for common in vivo experimental issues.
References
Technical Support Center: Overcoming Resencatinib Solubility Issues in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with resencatinib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in cell culture media a concern?
A1: this compound is a potent, small molecule tyrosine kinase inhibitor used in cancer research.[1][2][3] Like many kinase inhibitors, it is a hydrophobic molecule with low aqueous solubility. This can lead to precipitation when diluted into aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to ensure the compound is fully dissolved in DMSO before further dilution.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[4] It is essential to include a vehicle control (medium with the same final DMSO concentration) in all experiments to account for any effects of the solvent on the cells.
Q4: My this compound precipitates out of solution when I add it to the cell culture medium. What can I do to prevent this?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution, first into a smaller volume of media or phosphate-buffered saline (PBS), and then add this intermediate dilution to the final culture volume.[4]
-
Pre-warming the Media: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to solubilize this compound due to the presence of albumin and other proteins that can bind to hydrophobic compounds.
-
Use of a Co-solvent System: For particularly challenging situations, a co-solvent system can be prepared, though this should be tested for cytotoxicity. For example, a stock solution can be prepared in a mixture of solvents. While specific data for this compound is limited, a similar compound, resigratinib, is soluble at ≥ 5 mg/mL in a solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[5]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate (crystals or cloudiness) in the culture media after adding this compound. | 1. this compound concentration exceeds its solubility limit in the aqueous medium. 2. Rapid dilution of the DMSO stock into the aqueous medium. 3. Low temperature of the medium. | 1. Lower the final concentration of this compound. 2. Perform a stepwise dilution as described in the protocol below. 3. Ensure the cell culture medium is at 37°C before adding the compound. 4. Increase the serum concentration in the medium if experimentally permissible. |
| Inconsistent or no biological effect observed at expected active concentrations. | 1. Precipitation of the compound leading to a lower effective concentration. 2. Adsorption of the compound to plasticware. | 1. Visually inspect the culture wells for any precipitate under a microscope. 2. Follow the recommended protocol for preparing the working solution to ensure it remains in solution. 3. Consider using low-adhesion microplates. |
| High background cytotoxicity observed in vehicle control wells. | 1. Final DMSO concentration is too high. 2. Contamination of the stock solution or media. | 1. Ensure the final DMSO concentration does not exceed 0.5%.[4] Perform a DMSO toxicity titration curve for your specific cell line to determine its tolerance. 2. Use sterile technique when preparing all solutions. Filter-sterilize the stock solution if necessary, using a DMSO-compatible filter. |
Quantitative Data Summary
| Compound | Solvent/System | Solubility | Source |
| Lenvatinib | DMSO (warmed to 50°C) | 50 mg/mL (117.13 mM) | [6] |
| Tucatinib | DMSO | 96 mg/mL (199.78 mM) | [7] |
| Resigratinib | 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (9.55 mM) | [5] |
| Resigratinib | 10% DMSO / 90% corn oil | ≥ 5 mg/mL (9.55 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder (e.g., MedChemExpress, HY-148793)[1]
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM or 20 mM). Use a molarity calculator if needed.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solution is clear and no particulate matter is visible. Gentle warming to 37°C can also be applied.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
-
-
Procedure (Stepwise Dilution):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):
-
Pipette 99 µL of pre-warmed complete cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the 99 µL of medium to make a 100 µM intermediate solution. Mix well by gentle pipetting.
-
-
Add the intermediate dilution to the final culture volume. For example, to treat cells in a 96-well plate with a final volume of 100 µL per well:
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cell suspension in the well. This will result in a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
-
Gently mix the contents of the wells after adding the compound.
-
Visualizations
This compound Target Signaling Pathways
This compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR, FGFR, and PDGFR. These receptors, upon binding to their respective ligands, activate downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: Simplified signaling pathways inhibited by this compound.
Experimental Workflow for Preparing this compound Working Solution
This workflow diagram illustrates the recommended stepwise dilution procedure to minimize precipitation of this compound when preparing the final working solution for cell-based assays.
Caption: Workflow for preparing this compound working solution.
References
Technical Support Center: Troubleshooting Inconsistent Results in Resecanitib Experiments
Welcome to the technical support center for Resecanitib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments with Resecanitib, a novel tyrosine kinase inhibitor (TKI). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing variable IC50 values for Resecanitib in my kinase assays?
Inconsistent IC50 values in kinase assays can stem from several factors related to assay conditions and reagents. It is crucial to ensure that all components are carefully controlled and optimized.
Troubleshooting Guide: Inconsistent IC50 in Kinase Assays
| Potential Cause | Recommendation | Quantitative Parameter to Check |
| ATP Concentration | Ensure the ATP concentration is consistent across all experiments and ideally close to the Km value for the specific kinase. Variations in ATP levels will significantly impact the apparent potency of an ATP-competitive inhibitor like Resecanitib.[1][2] | ATP concentration (e.g., 10 µM, 100 µM, 1 mM). Check for lot-to-lot variation in ATP stock solutions. |
| Enzyme Activity | Use a consistent concentration of active kinase. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. | Measure and record the specific activity of the kinase batch (e.g., in nmol/min/mg). |
| Substrate Concentration | Maintain a substrate concentration at or below its Km value to ensure the reaction remains in the linear range.[3] | Substrate concentration (e.g., 1 µM, 10 µM). |
| DMSO Concentration | Keep the final DMSO concentration constant across all wells, typically below 1%, as higher concentrations can inhibit kinase activity.[3] | Final DMSO percentage in the reaction (e.g., 0.1%, 0.5%, 1%). |
| Incubation Time | Use a consistent incubation time that falls within the linear range of the enzymatic reaction. | Reaction time (e.g., 30 min, 60 min, 120 min). |
| Reagent Purity | Impurities in ATP, substrates, or buffers can interfere with the assay.[3] | Check certificates of analysis for all reagents. |
2. My cell-based assays show inconsistent results for Resecanitib's anti-proliferative effects. What could be the cause?
Reproducibility in cell-based assays is a common challenge.[4] Inconsistent results can be due to biological or technical variability.
Troubleshooting Guide: Inconsistent Cell-Based Assay Results
| Potential Cause | Recommendation | Quantitative Parameter to Check |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. | Record and report the passage number for each experiment. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells. Over-confluent or under-confluent cells will respond differently to treatment. | Cells/well (e.g., 5,000 cells/well, 10,000 cells/well). |
| Compound Solubility | Resecanitib may precipitate in aqueous media. Ensure it remains fully dissolved at the tested concentrations.[5] | Visually inspect for precipitation. Perform solubility tests in media. |
| Edge Effects | Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. Avoid using the outer wells or fill them with sterile PBS or media. | Compare results from edge wells to interior wells. |
| Contamination | Mycoplasma or other microbial contamination can significantly alter cellular responses. | Regularly test cell cultures for contamination. |
| Serum Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting cell proliferation and inhibitor sensitivity. | Test new lots of FBS and consider using a single, qualified lot for a series of experiments. |
3. I suspect off-target effects with Resecanitib. How can I investigate this?
Off-target effects are a known characteristic of many kinase inhibitors and can lead to unexpected phenotypes or toxicity.[6][7][8][9][10]
Troubleshooting Guide: Investigating Off-Target Effects
| Approach | Description | Key Considerations |
| Kinase Profiling | Screen Resecanitib against a broad panel of kinases to identify unintended targets. | Use multiple concentrations to determine the selectivity profile. |
| Use of a Structurally Unrelated Inhibitor | Confirm a biological effect by using a different inhibitor that targets the same primary kinase but has a distinct chemical scaffold and likely a different off-target profile.[11] | The alternative inhibitor should have a well-characterized selectivity profile. |
| Rescue Experiments | If Resecanitib's effect is thought to be on-target, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target kinase. | This can be complex and requires molecular biology expertise. |
| Phenotypic Clustering | Compare the cellular phenotype induced by Resecanitib to a library of compounds with known targets. | Requires access to high-content imaging and analysis platforms. |
4. My cells are developing resistance to Resecanitib over time. What are the likely mechanisms?
Acquired resistance to TKIs is a significant clinical and experimental challenge.[12][13][14][15] Several mechanisms can lead to reduced sensitivity.
Troubleshooting Guide: Investigating Drug Resistance
| Mechanism | Experimental Approach |
| On-Target Mutations | Sequence the kinase domain of the target protein in resistant cell lines to identify mutations that may prevent Resecanitib binding.[13][16] |
| Bypass Pathway Activation | Use phosphoproteomics or western blotting to look for the upregulation of alternative signaling pathways that can compensate for the inhibition of the primary target.[12][14] |
| Drug Efflux | Measure the intracellular concentration of Resecanitib in sensitive versus resistant cells. Overexpression of drug efflux pumps like P-glycoprotein can reduce the effective intracellular concentration. |
| Target Overexpression | Use qPCR or western blotting to determine if the target kinase is overexpressed in resistant cells. |
Experimental Protocols
1. Protocol: In Vitro Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of Resecanitib against a purified kinase.
-
Reagent Preparation :
-
Prepare a 10X kinase assay buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl2, 1 mM EGTA, 0.5% BSA).
-
Prepare a stock solution of ATP in water.
-
Prepare the kinase substrate in an appropriate buffer.
-
Prepare a serial dilution of Resecanitib in 100% DMSO.
-
-
Assay Procedure :
-
In a 96-well plate, add 5 µL of the Resecanitib dilution or DMSO control.
-
Add 20 µL of a kinase/substrate mixture (prepared in 1X kinase assay buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATP solution (prepared in 1X kinase assay buffer).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the chosen assay format (e.g., luminescence-based ADP detection, fluorescence polarization).[3][17][18]
-
-
Data Analysis :
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the Resecanitib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Protocol: Cell Proliferation Assay (MTT/XTT)
This protocol outlines a common method for assessing the effect of Resecanitib on cell viability.[19]
-
Cell Seeding :
-
Harvest and count cells, then resuspend them in complete growth medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment :
-
Prepare a serial dilution of Resecanitib in a complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing Resecanitib or a vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT/XTT Addition and Measurement :
-
Add 20 µL of MTT or XTT reagent to each well.[19]
-
Incubate for 2-4 hours at 37°C, 5% CO2.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
-
Data Analysis :
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the Resecanitib concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Simplified signaling pathway for a Receptor Tyrosine Kinase (RTK) inhibited by Resecanitib.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com [promega.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. onclive.com [onclive.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Resistance to Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. [PDF] Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias | Semantic Scholar [semanticscholar.org]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Resencatinib off-target effects in vitro
Welcome to the technical support center for Resencatinib. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent tyrosine kinase inhibitor with demonstrated antineoplastic activity.[1] Like many kinase inhibitors, it functions by competing with ATP in the catalytic cleft of the target kinase. While its primary intended targets are central to its therapeutic effect, its interaction with other kinases (off-targets) is possible due to the conserved nature of the ATP-binding pocket across the human kinome.[2][3]
Q2: Why is it critical to identify off-target effects in vitro?
Identifying off-target effects early in the drug discovery process is crucial for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, incorrectly attributing a biological effect to the primary target.
-
Risk Mitigation: Early identification of interactions with proteins known to cause adverse events can minimize the risk of downstream failures in clinical development.[4][5]
-
Lead Optimization: Understanding the selectivity profile allows for structure-activity relationship (SAR) studies to rationally design more selective compounds.[4]
-
New Therapeutic Opportunities: A well-characterized off-target effect could potentially be harnessed for a new therapeutic indication, a concept known as polypharmacology.[2][6]
Q3: My experiment is producing an unexpected phenotype. How can I determine if it's an off-target effect of this compound?
An unexpected phenotype is a common indicator of potential off-target activity. The first step is to confirm the phenotype is dose-dependent. Next, a systematic approach is needed to distinguish on-target from off-target effects. This involves a combination of biochemical and cell-based assays to build a selectivity profile for the compound.
Below is a decision tree to guide your troubleshooting process:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to Mitigate Resencatinib Toxicity in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential toxicities associated with the use of Resencatinib in animal models. As a novel tyrosine kinase inhibitor (TKI), specific preclinical toxicity data for this compound is limited. Therefore, the following guidance is extrapolated from established knowledge of other TKIs, particularly those targeting similar signaling pathways such as VEGFR. These strategies should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the potential toxicities to monitor for in animal models treated with this compound?
A1: Based on the class effects of tyrosine kinase inhibitors, particularly those inhibiting vascular endothelial growth factor receptor (VEGFR), researchers should monitor for a range of potential toxicities. Key adverse events to track in animal models include:
-
Hypertension: A common on-target effect of VEGFR inhibitors.[1][2]
-
Proteinuria: Indicative of renal toxicity, another known class effect.[3][4]
-
Gastrointestinal (GI) Toxicity: Including diarrhea, decreased appetite, and weight loss.
-
Hepatotoxicity: Monitor liver function tests for any elevations.
-
Cardiovascular Effects: Beyond hypertension, other cardiac events have been observed with some TKIs.
-
Dermatological Reactions: Such as hand-foot skin reaction or rash.
-
Hematological Changes: Monitor for any significant alterations in blood cell counts.
Q2: How can I proactively manage potential hypertension in my animal models?
A2: Proactive management of hypertension is crucial to avoid complications that may necessitate dose reduction or termination of the study. Consider the following approaches:
-
Baseline Blood Pressure Monitoring: Establish a baseline blood pressure for each animal before initiating this compound treatment.
-
Regular Monitoring: Implement a schedule for regular blood pressure monitoring throughout the study.
-
Antihypertensive Co-administration: Based on preclinical studies with other TKIs, the use of antihypertensive agents can be effective. Angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril) and calcium channel blockers (e.g., nifedipine) have shown efficacy in rat models of TKI-induced hypertension.[5] Angiotensin II receptor blockers (ARBs) have also been suggested as a therapeutic option.
Q3: What are the recommended methods for detecting and quantifying proteinuria in mice?
A3: Proteinuria is a key indicator of renal toxicity. The following methods can be employed for its assessment in mouse models:
-
Urine Dipstick Analysis: A rapid and semi-quantitative method for initial screening.[6]
-
Urine Albumin-to-Creatinine Ratio (UACR): A more accurate quantitative method that corrects for variations in urine concentration. This can be measured by ELISA.
-
Coomassie Brilliant Blue Staining: A qualitative method to visualize protein bands in urine samples separated by SDS-PAGE.[7]
-
Bradford Assay: A colorimetric assay to quantify total protein in a urine sample.[8]
Q4: Are there any known signaling pathways associated with TKI-induced toxicity that can be targeted for mitigation?
A4: Yes, research into other TKIs has identified signaling pathways involved in their toxicities. For instance, TKI-induced proteinuria has been linked to the activation of the RelA signaling pathway in the kidneys, leading to podocyte injury.[7] Therapeutic interventions aimed at inhibiting this pathway could potentially alleviate renal toxicity.
Troubleshooting Guides
Issue 1: Significant Increase in Blood Pressure
Experimental Workflow for Managing TKI-Induced Hypertension
Caption: Workflow for managing hypertension in animal models.
Troubleshooting Steps:
-
Confirm Elevation: Verify the blood pressure increase with repeated measurements.
-
Review Dosage: Ensure the correct dose of this compound was administered.
-
Implement Antihypertensive Therapy:
-
Based on preclinical data for other TKIs, consider co-administration of an ACE inhibitor or a calcium channel blocker.[5]
-
Initiate treatment with a standard dose and titrate as necessary based on blood pressure response.
-
-
Dose Modification: If hypertension persists despite antihypertensive treatment, consider a dose reduction of this compound.
-
Monitor Renal Function: As hypertension can be linked to renal toxicity, concurrently monitor for proteinuria.
Issue 2: Onset of Proteinuria
Signaling Pathway Implicated in TKI-Induced Proteinuria
Caption: TKI-induced proteinuria signaling pathway.
Troubleshooting Steps:
-
Quantify Proteinuria: Use a quantitative method like UACR to determine the severity of proteinuria.
-
Histopathological Analysis: Consider kidney tissue analysis to assess for glomerular injury or podocyte effacement.
-
Consider RelA Pathway Inhibitors: Based on findings with other TKIs, exploring the use of inhibitors of the RelA signaling pathway may be a viable strategy to mitigate proteinuria.[7]
-
Dose Reduction: A dose reduction of this compound may be necessary to control severe proteinuria.
-
Supportive Care: Ensure animals have adequate hydration and nutrition.
Quantitative Data Summary (Hypothetical, based on other TKIs)
Table 1: Hypothetical Dose-Response of TKI-Induced Hypertension and Mitigation in a Rat Model
| Treatment Group | This compound Dose (mg/kg) | Antihypertensive Agent | Dose (mg/kg) | Mean Arterial Pressure (mmHg) | % Reduction in MAP |
| Vehicle Control | 0 | None | - | 100 ± 5 | - |
| This compound | 10 | None | - | 135 ± 8 | - |
| This compound + ACEi | 10 | Captopril | 10 | 110 ± 6 | 18.5% |
| This compound + CCB | 10 | Nifedipine | 5 | 105 ± 7 | 22.2% |
Data is hypothetical and for illustrative purposes only. Actual results will vary.
Table 2: Hypothetical Quantification of Proteinuria in a Mouse Model
| Treatment Group | This compound Dose (mg/kg) | Urine Albumin/Creatinine Ratio (µg/mg) |
| Vehicle Control | 0 | 25 ± 5 |
| This compound (Low Dose) | 5 | 150 ± 20 |
| This compound (High Dose) | 10 | 400 ± 50 |
| This compound + Mitigation | 10 | 200 ± 30 |
Data is hypothetical and for illustrative purposes only. Actual results will vary.
Detailed Experimental Protocols
Protocol 1: Measurement of Blood Pressure in Rodents (Tail-Cuff Method)
-
Acclimatization: Acclimate the animals to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Procedure:
-
Place the conscious animal in a restrainer.
-
Position the tail cuff and pulse sensor on the animal's tail.
-
Inflate and deflate the cuff multiple times to obtain a stable reading.
-
Record systolic, diastolic, and mean arterial pressures.
-
-
Data Analysis: Average multiple readings for each animal at each time point to ensure accuracy.
Protocol 2: Quantification of Urinary Albumin-to-Creatinine Ratio (UACR)
-
Urine Collection: Collect spot urine samples from individual animals.
-
Albumin Measurement: Use a mouse-specific albumin ELISA kit according to the manufacturer's instructions.
-
Creatinine Measurement: Use a commercially available creatinine assay kit.
-
Calculation: Divide the albumin concentration (in µg/mL) by the creatinine concentration (in mg/mL) to obtain the UACR (in µg/mg).
Protocol 3: Co-administration of Antihypertensive Agents
-
Agent Preparation: Prepare the antihypertensive agent (e.g., captopril, nifedipine) in a suitable vehicle for oral gavage or intraperitoneal injection.
-
Dosing:
-
Determine the appropriate dose based on literature for other TKIs or dose-finding studies. A study in rats used captopril to manage mild blood pressure increases (10-15 mm Hg) and nifedipine for more severe increases (30-50 mm Hg).[5]
-
Administer the antihypertensive agent shortly before or concurrently with this compound.
-
-
Monitoring: Monitor blood pressure regularly to assess the efficacy of the co-treatment and adjust doses as needed.
Disclaimer: This technical support guide is for informational purposes only and is not a substitute for rigorous experimental design and validation. Researchers should carefully consider the specific context of their studies and consult relevant literature when developing protocols for managing this compound toxicity.
References
- 1. Tyrosine Kinase Inhibitor-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitor-induced hypertension—marker of anti-tumour treatment efficacy or cardiovascular risk factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteinuria and hypertension with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Urinary protein analysis in mice lacking major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LDP alleviates TKI-induced proteinuria through reversing the expression of RelA in renal tissues [frontiersin.org]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
Technical Support Center: Managing Acquired Resistance to Multi-Kinase Inhibitors
Disclaimer: Information regarding "Resencatinib" is not available in the public domain as of the last update. This guide provides a framework for managing acquired resistance to multi-kinase inhibitors, using Lenvatinib as a well-documented example due to its similar class and the availability of research on its resistance mechanisms. The principles and methodologies described here are broadly applicable to investigating and overcoming resistance to novel tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to multi-kinase inhibitors like Lenvatinib?
Acquired resistance to multi-kinase inhibitors is a significant challenge in long-term cancer therapy.[1] The mechanisms are diverse and can be broadly categorized as:
-
Genetic Modifications:
-
On-target mutations: Point mutations in the kinase domain of the target receptor can prevent drug binding. For example, mutations in the RET gene's solvent front at residue G810 have been identified as a mechanism of resistance to RET inhibitors.[2]
-
Gene amplification: Increased copy number of the target gene can lead to overexpression of the target protein, overwhelming the inhibitory effect of the drug.[3]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. Common bypass pathways include:
-
EGFR-STAT3-ABCB1 Signaling: Activation of the EGFR pathway can lead to increased expression of the drug efflux pump ABCB1, which actively removes the inhibitor from the cell.[4]
-
c-MET Amplification: Increased signaling through the c-MET receptor is another established mechanism of resistance to TKIs.[2][5]
-
FGFR Signaling: Activation of the Fibroblast Growth Factor Receptor (FGFR) pathway is a common resistance mechanism for Lenvatinib.[6]
-
-
Phenotypic Changes:
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cancer cells, reducing its intracellular concentration.[9]
Q2: How long does it typically take for resistance to develop in long-term studies?
The timeline for the development of acquired resistance is variable and depends on several factors, including the tumor type, the specific multi-kinase inhibitor, and the individual patient's genetic landscape. In clinical trials with Lenvatinib for hepatocellular carcinoma (HCC), the median progression-free survival is less than 8 months, indicating that a majority of patients develop resistance within this timeframe.[10] In vitro, resistant cell lines can be generated by long-term exposure to the drug over a period of a couple of months.[7][8]
Q3: What are the first steps I should take when I suspect acquired resistance in my cell line models?
If you observe that your cancer cell lines are no longer responding to the multi-kinase inhibitor, consider the following initial steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant shift in the IC50 value confirms resistance.
-
Culture Maintenance: Ensure the resistant cell line is cultured in the continuous presence of the multi-kinase inhibitor at a concentration that inhibits the parental cells but allows the resistant cells to proliferate. This helps to maintain the resistant phenotype.
-
Investigate Mechanisms: Once resistance is confirmed, you can proceed to investigate the underlying mechanisms. This typically involves a combination of genomic, transcriptomic, and proteomic approaches.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Variable IC50 values in resistant cell line. | Heterogeneous cell population; inconsistent drug concentration in culture. | Perform single-cell cloning to establish a homogenous resistant population. Ensure consistent drug concentration in the culture medium. |
| No known resistance mutations detected by sequencing. | Resistance may be driven by non-genetic mechanisms such as activation of bypass pathways, epigenetic modifications, or phenotypic changes (e.g., EMT).[7][8] | Perform phosphoproteomic analysis to identify activated signaling pathways. Use Western blotting to check for upregulation of key proteins in known bypass pathways (e.g., p-EGFR, p-MET).[5][8] Assess EMT markers. |
| Resistant phenotype is lost over time in culture. | The resistance mechanism may be unstable without selective pressure. | Maintain the resistant cell line in a medium containing the multi-kinase inhibitor at a clinically relevant concentration. |
| Combination therapy to overcome resistance is not effective. | The chosen combination may not target the specific bypass pathway active in your model. The second agent may also be subject to resistance mechanisms (e.g., drug efflux). | Profile your resistant cell line to identify the dominant resistance mechanism and select a combination therapy that specifically targets that pathway. For example, if MET amplification is detected, a combination with a MET inhibitor could be effective.[2] |
Quantitative Data Summary
Table 1: IC50 Values in Lenvatinib-Sensitive and Resistant Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change | Reference |
| HuH7 | ~5 | >20 | >4 | [4] |
| PLC/PRF/5 | ~8 | >30 | >3.75 | [4] |
Table 2: Frequency of Acquired Resistance Mechanisms to RET-Selective Inhibitors
| Resistance Mechanism | Frequency | Reference |
| RET G810 solvent front mutations | 10% | [2] |
| MET amplification | 15% | [2] |
| KRAS amplification | Present in one specimen | [2] |
Key Experimental Protocols
1. Generation of Drug-Resistant Cell Lines
-
Objective: To establish a cell line model of acquired resistance.
-
Methodology:
-
Culture the parental (drug-sensitive) cancer cell line in standard growth medium.
-
Initially, expose the cells to the multi-kinase inhibitor at a low concentration (e.g., the IC20 value).
-
Gradually increase the drug concentration in a stepwise manner as the cells adapt and resume proliferation.
-
This process of dose escalation can take several months.
-
Once the cells can proliferate in a clinically relevant concentration of the drug, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Maintain the established resistant cell line in a medium containing the multi-kinase inhibitor to preserve the resistant phenotype.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the IC50 of a compound in sensitive and resistant cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the multi-kinase inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the activation of key proteins in potential bypass signaling pathways.
-
Methodology:
-
Lyse the parental and resistant cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, EGFR, p-MET, MET, p-ERK, ERK, and a loading control like GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to compare protein expression and phosphorylation levels between the sensitive and resistant cell lines.
-
Visualizations
References
- 1. Acquired resistance to tyrosine kinase inhibitors during cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lenvatinib resistance mechanism and potential ways to conquer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Improving Resencatinib delivery and bioavailability in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Resencatinib, focusing on improving its in vivo delivery and bioavailability. Given that this compound is a novel tyrosine kinase inhibitor, this guide draws upon established principles and methodologies for similar poorly water-soluble compounds to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving adequate oral bioavailability for this compound?
Poor oral bioavailability of kinase inhibitors like this compound is often multifactorial. Key challenges include:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, may have poor solubility in aqueous solutions, limiting its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3]
-
First-Pass Metabolism: Significant metabolism in the liver before the drug reaches systemic circulation can reduce the amount of active compound available.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting absorption.[3]
-
Formulation Instability: The chosen formulation may not be stable in the gastrointestinal environment, leading to drug precipitation or degradation.
Q2: What are the initial steps to improve the formulation of this compound for in vivo studies?
For early-stage in vivo experiments, the goal is to develop a consistent and effective formulation. Consider the following approaches:
-
Solubilizing Excipients: Utilize surfactants, co-solvents, and cyclodextrins to enhance the solubility of this compound.[1]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a hydrophilic polymer can improve the dissolution rate and oral absorption.[2][3] Common polymers include polyvinylpyrrolidone (PVP) and Soluplus®.[2][3]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[4][5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility.
Q3: How can I assess the in vivo performance of my this compound formulation?
Pharmacokinetic (PK) studies in animal models (e.g., mice, rats) are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation.[6][7][8] Key parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents total drug exposure.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique.- Formulation instability or precipitation upon administration.- Genetic differences in animal metabolism. | - Ensure consistent oral gavage technique and volume.- Visually inspect the formulation for homogeneity before each dose.- Use a larger group of animals to account for biological variability. |
| Low or undetectable plasma concentrations of this compound. | - Poor oral bioavailability due to low solubility or high first-pass metabolism.- Rapid clearance of the drug.- Issues with the analytical method for plasma sample analysis. | - Reformulate using techniques like ASDs or SNEDDS.[2][3][4][5]- Consider co-administration with a metabolic inhibitor (use with caution and justification).- Validate the sensitivity and accuracy of your bioanalytical method. |
| Precipitation of this compound in the formulation upon standing or dilution. | - The drug concentration exceeds the solubility limit of the vehicle.- The formulation is a supersaturated system without an effective precipitation inhibitor. | - Reduce the drug concentration if possible.- Add a precipitation inhibitor like PVP to create a supersaturable SNEDDS (su-SNEDDS).[4]- Prepare the formulation fresh before each use. |
| Adverse events observed in animals (e.g., weight loss, lethargy). | - On-target or off-target toxicity of this compound.- Toxicity of the formulation vehicle.- Stress from the experimental procedure. | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Run a vehicle-only control group to assess the toxicity of the excipients.- Refine animal handling and dosing procedures to minimize stress. |
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Screen various polymers like Soluplus® or PVP for their ability to form a stable amorphous dispersion with this compound.
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Spray Drying:
-
Dissolve this compound and the polymer in the chosen solvent at a specific ratio (e.g., 1:7 drug-to-polymer weight ratio).[3]
-
Use a spray dryer to evaporate the solvent, resulting in a fine powder of the ASD.
-
Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to achieve a high yield and desired particle characteristics.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the in vitro dissolution profile of the ASD compared to the crystalline drug in simulated gastric and intestinal fluids.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for xenograft studies).[9] Acclimatize the animals for at least one week before the experiment.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in a suitable vehicle or a solution of the ASD) immediately before administration to ensure homogeneity.
-
Dosing:
-
Administer a single oral dose of the this compound formulation to a cohort of mice (n=3-5 per time point) via oral gavage.
-
The dose volume should be appropriate for the animal's weight (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Quantitative Data from Similar Kinase Inhibitors
The following tables present example pharmacokinetic data for other kinase inhibitors to provide a reference for what might be expected in preclinical animal models. These values are highly dependent on the specific drug, formulation, dose, and animal species.
Table 1: Example Pharmacokinetic Parameters of Lenvatinib in Rats [10]
| Parameter | Value (Mean ± SD) |
| Dose | 7.0 mg/kg (oral) |
| Cmax | 0.49 ± 0.12 µg/mL |
| Tmax | ~1-4 hours |
| AUC(0-∞) | 3.97 ± 0.73 µg·h/mL |
| MRT(0-∞) | 19.64 ± 7.64 h |
Table 2: Example Pharmacokinetic Parameters of Dasatinib in Mice [9]
| Parameter | Value |
| Dose | 1.25 or 2.5 mg/kg (oral) |
| Tmax of Target Inhibition | ~3 hours |
| Recovery of Target Inhibition | By 24 hours |
| Plasma Concentration for 90% Target Inhibition | 10.9 ng/mL |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal models for exploring the pharmacokinetics of breast cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Technical Support Center: Resencatinib and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Resencatinib in cell viability assays. As a potent tyrosine kinase inhibitor, this compound can present unique challenges in experimental settings. This guide is designed to help you navigate potential assay interference and obtain accurate, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] In normal cellular processes, the RET signaling pathway is involved in cell growth, differentiation, and survival.[2] However, in certain cancers, mutations or fusions in the RET gene lead to its constitutive activation, driving uncontrolled cell proliferation.[1][3] this compound works by binding to the ATP-binding site of the RET protein, blocking its activation and subsequent downstream signaling cascades, thereby inhibiting the growth of cancer cells.[2]
Q2: Can this compound interfere with my cell viability assay?
While direct interference studies with this compound are not widely published, indirect interference is a possibility due to its mechanism of action. As a kinase inhibitor, this compound modulates cellular signaling pathways that can, in turn, alter cellular metabolism.[4] This is a critical consideration for assays that rely on metabolic activity as a proxy for cell viability, such as those using tetrazolium salts (MTT, XTT, WST-1).[5] Assays based on ATP quantification (e.g., CellTiter-Glo) may also be affected if the inhibitor alters the overall energy state of the cell.[6][7]
Q3: Which cell viability assay is recommended for use with this compound?
There is no single "best" assay, and the ideal choice depends on your specific cell type and experimental goals. However, to minimize the risk of interference, consider the following:
-
ATP-based luminescent assays (e.g., CellTiter-Glo): These are often considered more robust as they measure a direct indicator of cell viability (ATP) and are less susceptible to interference from colored or fluorescent compounds.[8] However, be aware that kinase inhibitors can impact cellular ATP levels.[6][7]
-
Real-time, non-lytic assays: These assays continuously monitor cell health over time without lysing the cells, providing a more dynamic view of the cellular response to the drug.
-
Orthogonal methods: It is highly recommended to validate your findings using a secondary, mechanistically different assay. For example, you could complement a metabolic assay with a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
Q4: What are the known downstream signaling pathways affected by RET inhibition?
Inhibition of RET kinase activity primarily impacts two major downstream signaling pathways:
-
The RAS/RAF/MEK/ERK (MAPK) pathway: This pathway is crucial for cell proliferation and differentiation.[1][9]
-
The PI3K/AKT/mTOR pathway: This pathway is a key regulator of cell growth, survival, and metabolism.[1][9][10]
Understanding these pathways is essential for interpreting your experimental results and for designing combination therapy studies.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in common cell viability assays.
Issue 1: Inconsistent or Unexpected Results with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Possible Cause 1: Altered Cellular Metabolism
Kinase inhibitors can reprogram cellular metabolism, which can directly impact the reduction of tetrazolium salts, leading to an over- or underestimation of cell viability.[4][5] For instance, a shift in metabolic pathways could alter the levels of NADH and other reducing equivalents that are necessary for the conversion of the tetrazolium dye into a colored formazan product.
Troubleshooting Steps:
-
Cell-Free Control: To test for direct chemical interference, incubate this compound at your highest experimental concentration with the assay reagent in cell-free media. A change in color indicates direct reduction of the dye by the compound.
-
Validate with an Orthogonal Assay: Compare your results with a non-metabolic assay, such as Trypan Blue exclusion or a cytotoxicity assay measuring lactate dehydrogenase (LDH) release.
-
Use an ATP-Based Assay: Switch to a luminescent assay that measures ATP levels, like CellTiter-Glo, which may be less affected by changes in reductive potential.[8]
Possible Cause 2: Interference from Solvents
High concentrations of solvents like DMSO can be toxic to cells and may interfere with the assay chemistry.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Minimize Solvent Concentration: Keep the final solvent concentration in your wells as low as possible, typically below 0.5%.
Issue 2: Discrepancies Between Different Viability Assays
Possible Cause: Different Biological Readouts
Different assays measure different aspects of cell health. A metabolic assay (e.g., MTT) might show a decrease in viability, while a membrane integrity assay (e.g., LDH) might not, especially at early time points. This could indicate that this compound is causing a cytostatic (inhibiting growth) rather than a cytotoxic (killing cells) effect.
Troubleshooting Steps:
-
Time-Course Experiment: Perform your assays at multiple time points to understand the kinetics of the drug's effect.
-
Apoptosis vs. Necrosis Assays: Use specific assays to distinguish between different modes of cell death, such as Annexin V staining for apoptosis or a propidium iodide uptake assay for necrosis.
-
Consider the Drug's Mechanism: As a kinase inhibitor, this compound is expected to primarily inhibit proliferation. Therefore, assays measuring cell number or proliferation rates may be more informative than those solely measuring metabolic activity at a single time point.
Summary of Assay Considerations
| Assay Type | Principle | Potential for Interference with this compound | Recommendations |
| Tetrazolium Reduction (MTT, XTT, WST-1) | Measures metabolic activity via cellular reductases.[11] | High: Kinase inhibitors can alter cellular metabolism, affecting reductase activity and leading to inaccurate results.[4][5] | Use cell-free controls. Validate with orthogonal methods. Consider alternative assays. |
| ATP Quantification (e.g., CellTiter-Glo) | Measures intracellular ATP levels as an indicator of viable, metabolically active cells.[12] | Moderate: Some kinase inhibitors can impact cellular ATP production.[6][7] | Generally more robust than tetrazolium assays. Monitor for significant changes in cellular bioenergetics. |
| Membrane Integrity (e.g., LDH, Propidium Iodide) | Measures the release of intracellular components from damaged cells. | Low: Less likely to be directly affected by the mechanism of a kinase inhibitor, but may not detect cytostatic effects. | Useful for confirming cytotoxic effects. Best used in combination with a viability assay. |
| Direct Cell Counting (e.g., Trypan Blue) | Excludes non-viable cells based on membrane integrity and allows for direct counting. | Low: A direct measure of cell number and viability. | Can be laborious for high-throughput screening but provides a gold-standard comparison. |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for Tetrazolium Assays
This protocol is essential to determine if this compound directly reacts with the assay reagent.
-
Prepare a 96-well plate with cell culture medium but no cells.
-
Add this compound at the highest concentration used in your experiments to a set of wells. Include a vehicle control (e.g., DMSO) at the corresponding concentration.
-
Add the tetrazolium reagent (MTT, XTT, or WST-1) to all wells according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cellular experiment.
-
Measure the absorbance at the appropriate wavelength.
-
Interpretation: A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct chemical interference.
Protocol 2: General Protocol for a CellTiter-Glo Luminescent Cell Viability Assay
This protocol provides a general guideline. Always refer to the manufacturer's specific instructions.
-
Plate cells in a 96-well, opaque-walled plate and treat with this compound for the desired time period. Include untreated and vehicle-only controls.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present and thus to the number of viable cells.
Visualizations
Caption: The RET signaling pathway and the inhibitory action of this compound.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. RET aberrant cancers and RET inhibitor therapies: Current state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib changes the metabolic pattern and inhibits ATP production in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A minireview: the role of MAPK/ERK and PI3K/Akt pathways in thyroid follicular cell-derived neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Comparative Analysis of NTRK Inhibitors: A Guide for Researchers
A Note on Resencatinib: Publicly available scientific literature and clinical trial data do not currently provide sufficient information to definitively classify this compound as a specific inhibitor of Neurotrophic Tropomyosin Receptor Kinase (NTRK). While described as a potent tyrosine kinase inhibitor with antineoplastic activity, its specific targets within the kinome, particularly in relation to TRK family kinases, are not detailed in accessible resources.[1] Consequently, a direct comparative analysis of this compound against established NTRK inhibitors is not feasible at this time. This guide will therefore focus on a detailed comparison of well-characterized first and second-generation NTRK inhibitors.
Introduction to NTRK Inhibition
The discovery of NTRK gene fusions as oncogenic drivers in a wide range of solid tumors has ushered in a new era of precision oncology.[2] These genetic alterations result in the expression of chimeric TRK fusion proteins that are constitutively active, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways like MAPK and PI3K.[2][3][4][5] The development of targeted therapies that inhibit these aberrant kinases has demonstrated remarkable and durable responses in patients with NTRK fusion-positive cancers, irrespective of tumor histology.[6][7]
This guide provides a comparative analysis of the leading NTRK inhibitors, focusing on their performance, mechanisms of action, and the evolution of next-generation agents designed to overcome treatment resistance.
First-Generation NTRK Inhibitors: Larotrectinib and Entrectinib
Larotrectinib and Entrectinib are the pioneers in this class of drugs, both demonstrating significant efficacy in clinical trials and receiving regulatory approval for the treatment of NTRK fusion-positive solid tumors.[6][7]
Mechanism of Action
Both Larotrectinib and Entrectinib are potent, ATP-competitive inhibitors of TRKA, TRKB, and TRKC kinases.[7] By binding to the ATP-binding pocket of the TRK kinase domain, they block the downstream signaling cascades that drive tumor growth.[4][6] Entrectinib is a multi-targeted inhibitor that also exhibits activity against ROS1 and ALK fusion proteins.[2]
Performance and Efficacy
The clinical performance of Larotrectinib and Entrectinib has been evaluated in several key clinical trials. A summary of their efficacy is presented below.
| Efficacy Parameter | Larotrectinib (Pooled Analysis) | Entrectinib (Pooled Analysis) |
| Overall Response Rate (ORR) | 79%[8] | 57%[8][9] |
| Complete Response (CR) | 16%[8] | 7%[8] |
| Median Duration of Response (DoR) | 35.2 months[8] | 10.4 months[8][9] |
| Median Progression-Free Survival (PFS) | Not Reached[10] | 11.2 months[9] |
| Median Overall Survival (OS) | 44.4 months[10] | 21 months[9] |
Note: Data is derived from pooled analyses of different clinical trials and patient populations, and direct cross-trial comparisons should be interpreted with caution.[11] An indirect treatment comparison suggested that Larotrectinib may be associated with a longer overall survival and duration of response compared to Entrectinib.[9][11][12]
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) |
| Larotrectinib | TRKA, TRKB, TRKC (wild-type) | 23.5 - 49.4[8] |
| Entrectinib | TRKA, TRKB, TRKC (wild-type) | 0.3 - 1.3[8] |
| ROS1 | ~1-5[13] | |
| ALK | ~1-5[13] |
Second-Generation NTRK Inhibitors: Overcoming Resistance
A significant challenge with first-generation NTRK inhibitors is the development of acquired resistance, most commonly through the emergence of mutations in the TRK kinase domain.[14] These mutations can interfere with drug binding and reactivate downstream signaling. To address this, second-generation inhibitors have been developed.
Repotrectinib
Repotrectinib is a next-generation tyrosine kinase inhibitor designed to be effective against both wild-type TRK fusions and those with acquired resistance mutations.[15][16][17] Its compact, macrocyclic structure allows it to bind to the kinase domain even in the presence of mutations that confer resistance to first-generation inhibitors.[15][17]
Taletrectinib and Selitrectinib
Taletrectinib and Selitrectinib are other next-generation inhibitors in development. Taletrectinib shows activity against ROS1 and NTRK kinases, including some resistant forms.[1][7][18][19][20] Selitrectinib is a highly potent and selective TRK kinase inhibitor with activity against common resistance mutations.[21][22][23][24]
Performance Against Resistance Mutations
The key advantage of second-generation inhibitors is their ability to maintain activity against common resistance mutations that emerge after treatment with first-generation drugs.
| Inhibitor | Target | IC50 (nM) |
| Repotrectinib | TRKA, TRKB, TRKC (wild-type) | <0.2[8] |
| TRKA G595R (Solvent Front Mutation) | ~3-4[13] | |
| TRKA F589L (Gatekeeper Mutation) | Potent inhibition[25][26] | |
| Selitrectinib | TRKA G595R (Solvent Front Mutation) | ~2-10[13] |
| TRKC G623R (Solvent Front Mutation) | Low nanomolar activity[21] | |
| TRKA G667C (xDFG Mutation) | Low nanomolar activity[21] |
Signaling Pathways and Experimental Workflows
NTRK Signaling Pathway
The diagram below illustrates the canonical NTRK signaling pathway, which is constitutively activated by NTRK fusion proteins.
Caption: Constitutive activation of NTRK fusion proteins drives downstream signaling pathways.
Mechanism of NTRK Inhibitors
This diagram shows how first and second-generation NTRK inhibitors block the signaling cascade.
Caption: NTRK inhibitors bind to the ATP pocket, blocking downstream signaling.
Experimental Workflow for Inhibitor Evaluation
A general workflow for the preclinical evaluation of NTRK inhibitors is outlined below.
Caption: A typical workflow for preclinical evaluation of NTRK inhibitors.
Experimental Protocols
Kinase Inhibition Assay (to determine IC50)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific TRK kinase by 50%.
Principle: This assay measures the phosphorylation of a substrate by a purified TRK kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a fluorescent or luminescent signal.
Materials:
-
Purified recombinant TRKA, TRKB, or TRKC kinase domain.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[27]
-
ATP.
-
Tyrosine-containing peptide substrate.
-
Test inhibitor (e.g., Larotrectinib, Entrectinib) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[27]
-
Microplate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a multi-well plate, add the purified TRK kinase, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's protocol.[27]
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of an NTRK inhibitor on the proliferation of cancer cells harboring an NTRK fusion.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12).
-
Complete cell culture medium.
-
Test inhibitor at various concentrations.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed the NTRK fusion-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[28]
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).[28]
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The development of NTRK inhibitors represents a significant advancement in cancer therapy, offering a targeted and effective treatment for patients with NTRK fusion-positive tumors. While first-generation inhibitors like Larotrectinib and Entrectinib have shown remarkable efficacy, the emergence of resistance has necessitated the development of second-generation agents such as Repotrectinib. The ongoing research and clinical development in this area continue to refine our understanding of TRK-driven cancers and provide new therapeutic options for patients. The lack of public data on this compound's activity against NTRK prevents its inclusion in this direct comparison, highlighting the importance of transparent and accessible data in the field of drug development.
References
- 1. Taletrectinib | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 7. What is Taletrectinib used for? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Repotrectinib - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. drugs.com [drugs.com]
- 20. targetedonc.com [targetedonc.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. promega.com [promega.com]
- 28. texaschildrens.org [texaschildrens.org]
In Vitro Showdown: A Comparative Analysis of Resencatinib and Lenvatinib
A comprehensive in vitro comparison between the tyrosine kinase inhibitors Resencatinib and Lenvatinib is currently hampered by the limited availability of public data on this compound. While extensive information exists detailing the in vitro activity of Lenvatinib, a multi-kinase inhibitor with established anti-angiogenic and anti-tumor properties, similar data for this compound is not readily accessible in the public domain. This guide, therefore, will focus on presenting the available in vitro data for Lenvatinib to serve as a benchmark for future comparative studies.
Lenvatinib: A Multi-Targeted Kinase Inhibitor
Lenvatinib is an orally active, potent inhibitor of multiple receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1][2][3]
Kinase Inhibition Profile
The inhibitory activity of Lenvatinib against a panel of kinases has been quantified through various in vitro assays, with results often presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. These values provide a measure of the drug's potency against specific molecular targets.
| Target Kinase | IC50 (nM) | Ki (nM) |
| VEGFR1 (Flt-1) | 22 | 1.3 |
| VEGFR2 (KDR) | 4.0 | 0.74 |
| VEGFR3 (Flt-4) | 5.2 | 0.71 |
| FGFR1 | 46 | 22 |
| FGFR2 | - | 8.2 |
| FGFR3 | - | 15 |
| PDGFRα | 51 | - |
| KIT | - | 11 |
| RET | - | 1.5 |
Table 1: In vitro kinase inhibition profile of Lenvatinib. Data compiled from multiple sources. Note: Dashes indicate where specific data was not available in the reviewed literature.
Mechanism of Action
Lenvatinib exerts its anti-tumor effects through the simultaneous inhibition of multiple signaling pathways. By targeting VEGFR and FGFR, Lenvatinib potently inhibits angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.[4] Inhibition of other targets like PDGFRα, KIT, and RET further contributes to its anti-proliferative activity in various cancer cell types.
The signaling cascade initiated by the binding of growth factors like VEGF and FGF to their respective receptors on the cell surface is a critical driver of tumor progression. This binding triggers receptor dimerization and autophosphorylation, activating downstream intracellular signaling pathways such as the RAS/MEK/ERK and PI3K/Akt pathways. These pathways ultimately regulate cell proliferation, survival, migration, and invasion. Lenvatinib, by binding to the ATP-binding site of these receptor tyrosine kinases, blocks their phosphorylation and subsequent activation, thereby inhibiting the downstream signaling events.
Figure 1. Simplified signaling pathway showing Lenvatinib's mechanism of action.
Experimental Protocols
The in vitro evaluation of kinase inhibitors like Lenvatinib typically involves a series of standardized assays to determine their potency and selectivity.
Kinase Inhibition Assays
Biochemical assays are employed to measure the direct inhibitory effect of the compound on the enzymatic activity of purified kinases.
Typical Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: Lenvatinib is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and Lenvatinib are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Utilizes phospho-specific antibodies to detect the phosphorylated substrate.
-
HTRF (Homogeneous Time-Resolved Fluorescence): A fluorescence-based assay that measures the interaction between a labeled antibody and the phosphorylated substrate.
-
Mobility Shift Assay (MSA): Detects the change in electrophoretic mobility of the substrate upon phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition at each Lenvatinib concentration is calculated relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assays
Cell-based assays are crucial for assessing the cytostatic or cytotoxic effects of the inhibitor on cancer cells.
Typical Protocol:
-
Cell Seeding: Cancer cell lines of interest are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Lenvatinib.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability/Proliferation Measurement: The number of viable cells is determined using various methods:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells, which correlates with cell number.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Direct Cell Counting: Using automated cell counters or microscopy.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined.
This compound: An Overview
Information regarding the in vitro performance of this compound is sparse in publicly available scientific literature. It is described as a potent tyrosine kinase inhibitor with antineoplastic activity.[1] Further details regarding its specific kinase targets, inhibitory concentrations, and the signaling pathways it modulates are not available at the time of this review.
Conclusion
Lenvatinib has a well-characterized in vitro profile as a potent, multi-targeted inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. The provided data and experimental outlines offer a solid foundation for understanding its mechanism of action at a molecular and cellular level. A direct and meaningful in vitro comparison with this compound is contingent upon the future availability of detailed experimental data for the latter. Such a comparison would be invaluable for the research community in discerning the relative potencies, specificities, and potential therapeutic applications of these two kinase inhibitors.
References
- 1. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbu.novanet.ca [cbu.novanet.ca]
- 4. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
Investigating the Synergistic Potential of Lenvatinib with Chemotherapy: A Comparative Guide
Note: Initial searches for "Resencatinib" did not yield relevant results. Based on the context of synergistic effects with chemotherapy and the available research, this guide focuses on Lenvatinib , a multi-targeted tyrosine kinase inhibitor with a similar profile.
Rationale for Combination Therapy
Lenvatinib exerts its anti-tumor effects by inhibiting vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT.[1][3] This multi-targeted approach disrupts critical signaling pathways involved in angiogenesis, cell proliferation, and survival.[3] The combination with chemotherapy, which primarily induces DNA damage and cell cycle arrest, can lead to enhanced anti-tumor activity through complementary mechanisms of action.
Preclinical Synergistic Effects of Lenvatinib with Chemotherapy
Preclinical studies have demonstrated that Lenvatinib can act synergistically with several chemotherapeutic agents across various cancer types. The following table summarizes key findings from these studies.
| Cancer Type | Chemotherapy Agent(s) | Preclinical Model | Key Findings |
| Anaplastic Thyroid Cancer (ATC) | Doxorubicin | ATC Cell Lines (8305C, C643, 8505C) and Xenograft Models | Synergistic inhibition of cell proliferation, migration, invasion, and colony formation. In vivo, the combination led to lighter tumor weights and lower Ki-67 levels compared to monotherapies.[4][5] |
| Anaplastic Thyroid Cancer (ATC) | Paclitaxel | ATC Cells | Dose-dependent cooperative effects, including inhibition of tumor cell growth, colony formation, increased G2/M phase arrest, and induction of apoptosis.[4] |
| Hepatocellular Carcinoma (HCC) | FOLFOX (5-FU, Leucovorin, Oxaliplatin) | Patient-Derived Xenograft (PDX) and PDX-derived Organotypic Spheroid (XDOTS) Models | The combination resulted in a higher tumor growth inhibition rate compared to individual therapies. It also significantly inhibited proliferation and angiogenesis in PDX tissues and suppressed the growth of XDOTS models.[6] |
Signaling Pathway Inhibition and Synergy
The synergistic effects of Lenvatinib and chemotherapy can be attributed to their complementary impact on critical signaling pathways. Lenvatinib's inhibition of RTKs, particularly VEGFR and FGFR, can potentiate the effects of chemotherapy. For instance, in HCC models, the combination of Lenvatinib and FOLFOX led to significant inhibition of VEGFR2, RET, and ERK phosphorylation.[6]
Caption: Lenvatinib inhibits multiple RTKs, blocking downstream pro-survival pathways, while chemotherapy induces DNA damage, leading to synergistic anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of synergistic effects. Below is a representative protocol for assessing the in vitro synergy of Lenvatinib and a chemotherapeutic agent.
In Vitro Synergy Assessment: Cell Viability and Combination Index
1. Cell Culture and Reagents:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Lenvatinib and the chemotherapeutic agent are dissolved in DMSO to create stock solutions and then diluted to final concentrations in culture media.
2. Cell Viability Assay (MTS or similar):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Lenvatinib alone, the chemotherapy agent alone, or the combination of both at a constant ratio.
-
After a 72-hour incubation period, a cell viability reagent (e.g., MTS) is added to each well.
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.
3. Data Analysis and Combination Index (CI):
-
The half-maximal inhibitory concentration (IC50) for each drug is calculated.
-
The results from the combination treatment are analyzed using the Chou-Talalay method to determine the Combination Index (CI).
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: A typical workflow for evaluating the synergistic effects of Lenvatinib and chemotherapy, from initial in vitro screening to in vivo validation.
Conclusion
The preclinical data strongly suggest that Lenvatinib can act synergistically with various chemotherapeutic agents to enhance anti-tumor efficacy. This combination approach holds promise for improving treatment outcomes in several cancer types. The synergistic interactions are likely due to the complementary mechanisms of action, with Lenvatinib targeting critical signaling pathways and chemotherapy inducing cytotoxic effects. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapeutic strategies for patients.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. lenvimahcp.com [lenvimahcp.com]
- 3. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 4. Advances in lenvatinib monotherapy and combination therapies in anaplastic thyroid cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenvatinib Promotes the Antitumor Effect of Doxorubicin in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Lenvatinib and Chemotherapy in Hepatocellular Carcinoma Using Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the resistance profiles of Resencatinib and other RET inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount for the development of next-generation inhibitors and effective clinical strategies. This guide provides a detailed comparison of the resistance profiles of several prominent RET inhibitors, with a focus on supporting experimental data.
Resistance to RET tyrosine kinase inhibitors (TKIs) is a significant clinical challenge. It can be broadly categorized into two main types: on-target resistance, which involves mutations in the RET kinase domain itself, and off-target resistance, where cancer cells activate alternative signaling pathways to bypass their dependency on RET. This guide will delve into the specific resistance profiles of Resencatinib, Selpercatinib, Pralsetinib, and the multi-kinase inhibitors Vandetanib, Cabozantinib, and Lenvatinib, presenting key experimental data in a comparative format.
Comparative Inhibitory Activity Against RET Mutations
The efficacy of RET inhibitors can be significantly impacted by mutations within the RET kinase domain. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various RET inhibitors against wild-type RET and clinically relevant resistance mutations. This data, gathered from multiple in vitro studies, provides a quantitative comparison of their potency and susceptibility to common resistance mechanisms.
| RET Mutation Status | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) | Vandetanib IC50 (nM) | Cabozantinib IC50 (nM) | Lenvatinib IC50 (nM) |
| Wild-type | Data not available | ~0.4 | ~0.4 | ~130 | ~5.2 | ~4.0 |
| Solvent Front Mutations | ||||||
| G810R | Data not available | 149.8 - 2744.0 | >100 | Data not available | Data not available | Data not available |
| G810S | Data not available | 149.8 - 2744.0 | >100 | Data not available | Data not available | Data not available |
| G810C | Data not available | 149.8 - 2744.0 | >100 | Data not available | Data not available | Data not available |
| Gatekeeper Mutation | ||||||
| V804M | Data not available | ~17.2 | ~1.8 | ~6100 | ~3220 | ~5420 |
| V804L | Data not available | ~17.2 | ~1.8 | ~6100 | ~3220 | ~10600 |
| Activation Loop Mutation | ||||||
| S904F | Data not available | Data not available | Data not available | Increased resistance | Data not available | Data not available |
| Other Mutations | ||||||
| M918T | Data not available | ~9.0 | ~1.0 | ~1830 | ~1570 | ~1420 |
| C634W | Data not available | Data not available | Data not available | Data not available | Data not available | ~78 |
Note: IC50 values can vary depending on the specific cell line and assay conditions used. The data presented here is a synthesis from multiple sources for comparative purposes.[1][2][3][4][5][6] A significant lack of publicly available data for this compound's resistance profile against specific RET mutations was noted during the literature review.
Mechanisms of Resistance
The development of resistance to RET inhibitors is a complex process involving various molecular alterations. The primary mechanisms are outlined below.
On-Target Resistance: Secondary RET Mutations
Secondary mutations in the RET kinase domain are a common mechanism of acquired resistance. These mutations can interfere with drug binding or stabilize the active conformation of the kinase.
-
Solvent Front Mutations (e.g., G810R/S/C): These mutations are located in the "solvent front" of the ATP-binding pocket and are a recurrent mechanism of resistance to the highly selective RET inhibitors, selpercatinib and pralsetinib.[1][7][8] Structural modeling suggests that these bulky substitutions sterically hinder the binding of these drugs.[8]
-
Gatekeeper Mutations (e.g., V804M/L): The V804 residue acts as a "gatekeeper" to the hydrophobic pocket of the kinase domain. Mutations at this site are a primary mechanism of resistance to older multi-kinase inhibitors like vandetanib and cabozantinib.[2] Interestingly, the newer generation of selective RET inhibitors, selpercatinib and pralsetinib, were designed to be active against these gatekeeper mutations.
-
Activation Loop Mutations (e.g., S904F): A secondary mutation in the activation loop, S904F, has been identified as a mechanism of resistance to vandetanib. This mutation increases the ATP affinity and autophosphorylation activity of the RET kinase, thereby reducing the inhibitor's effectiveness.
The following diagram illustrates the RET signaling pathway and highlights the key locations of resistance mutations.
Caption: RET signaling pathway and sites of resistance mutations.
Off-Target Resistance: Bypass Signaling Pathways
In some cases, cancer cells develop resistance by activating alternative signaling pathways, rendering them less dependent on RET signaling. This is known as bypass resistance.
-
MET Amplification: Amplification of the MET proto-oncogene is a frequently observed mechanism of resistance to selective RET inhibitors.[1] This leads to the activation of MET signaling, which can then drive cell proliferation and survival independently of RET.
-
KRAS Amplification: Acquired amplification of the KRAS gene has also been identified in patients who have developed resistance to RET inhibitors.[1]
-
Other Bypass Tracks: Other alterations in pathways such as the MAPK and PI3K/AKT signaling cascades can also contribute to bypass resistance.
The diagram below illustrates the concept of bypass signaling as a mechanism of resistance.
Caption: Bypass signaling pathways in RET inhibitor resistance.
Experimental Protocols
The data presented in this guide is derived from various experimental assays. Below are detailed methodologies for two key experiments used to assess inhibitor resistance.
Cell Viability Assay (MTT/XTT Assay)
This assay is used to determine the concentration of an inhibitor required to reduce the viability of a cancer cell line by 50% (IC50).
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines (e.g., Ba/F3 cells engineered to express specific RET mutations) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The RET inhibitor is serially diluted to a range of concentrations. The cells are then treated with these dilutions in triplicate.
-
Incubation: The plates are incubated for approximately 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.
-
Solubilization (MTT only): For the MTT assay, a solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
IC50 Calculation: The absorbance readings are normalized to the untreated control wells, and the IC50 value is calculated by fitting the data to a dose-response curve.[6][9][10][11]
Western Blot for RET Phosphorylation
This technique is used to assess the ability of an inhibitor to block the autophosphorylation of the RET protein, a key step in its activation.
Workflow Diagram:
Caption: General workflow for a Western blot experiment.
Detailed Protocol:
-
Cell Treatment and Lysis: Cells expressing the RET protein of interest are treated with the RET inhibitor at various concentrations for a defined period. Following treatment, the cells are washed and then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of RET (anti-pRET). A separate blot is often probed with an antibody against total RET as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Signal Detection: The membrane is treated with a chemiluminescent substrate, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to phosphorylated RET is then quantified and normalized to the total RET levels.[5][12][13]
Conclusion
The landscape of RET inhibitor resistance is continually evolving. While the development of highly selective inhibitors like selpercatinib and pralsetinib has marked a significant advancement, particularly in overcoming resistance to older multi-kinase inhibitors, the emergence of new on-target mutations and the activation of bypass pathways present ongoing challenges. A thorough understanding of these resistance mechanisms, supported by robust experimental data, is crucial for the rational design of next-generation RET inhibitors and the development of effective combination therapies to improve patient outcomes. The lack of available data on the resistance profile of this compound highlights an area for future research to fully understand its potential role in the treatment of RET-driven cancers.
References
- 1. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting RET solvent-front mutants with alkynyl nicotinamide-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 11. vigo-avocats.com [vigo-avocats.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Off-Target Profiling of Resecatinib: A Comparative Guide to Proteomic Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the precise understanding of a drug's interaction with the cellular proteome is paramount. While the on-target efficacy of kinase inhibitors like Resecatinib is well-studied, a comprehensive analysis of their off-target effects is crucial for predicting potential toxicities and identifying opportunities for drug repurposing. This guide provides a comparative overview of advanced proteomic approaches for off-target profiling, with a focus on Resecatinib and its alternatives, Cabozantinib and Merestinib. We delve into the experimental methodologies of three powerful techniques—Kinobeads, Cellular Thermal Shift Assay (CETSA), and Limited Proteolysis-Small Molecule Mapping (LiP-SMap)—and present available data to contextualize the selectivity of these kinase inhibitors.
Comparative Off-Target Profiles
A direct comparative off-target profiling of Resecatinib, Cabozantinib, and Merestinib using standardized proteomic approaches is not yet available in the published scientific literature. The following table summarizes the known primary targets and significant off-targets of Cabozantinib and Merestinib based on available data. Due to a lack of published off-target profiling studies for Resecatinib, its data is not included.
| Target Class | Cabozantinib | Merestinib |
| Primary Targets | MET, VEGFR1/2/3, AXL, RET, KIT, TIE-2, FLT3[1][2][3][4] | MET[5][6][7] |
| Significant Off-Targets | PDGFR, TRKB[3] | MST1R (RON), AXL, ROS1, PDGFRA, FLT3, TEK, DDR1/2, MERTK, TYRO3, TRKA/B/C, MKNK1/2[5][6][8] |
Experimental Protocols for Off-Target Profiling
The following sections detail the experimental workflows for three state-of-the-art proteomic techniques used to identify and quantify drug-protein interactions.
Kinobeads Affinity Purification
The Kinobeads technology utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from lysates. Competition with a free drug of interest allows for the identification and quantification of its targets.
Experimental Protocol:
-
Cell Lysis: Culture and harvest cells of interest. Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract the native proteome.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the test compound (e.g., Resecatinib) or a vehicle control (e.g., DMSO).
-
Kinobeads Incubation: Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases not inhibited by the test compound.
-
Washing: Pellet the Kinobeads by centrifugation and wash multiple times with lysis buffer to remove non-specific protein binders.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add proteases (e.g., trypsin/Lys-C) to digest the captured proteins into peptides.
-
Peptide Desalting: Collect the supernatant containing the peptides and desalt using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Process the mass spectrometry data to identify the proteins and quantify their abundance in the presence of different concentrations of the test compound. Dose-response curves are generated to determine the binding affinity (e.g., IC50) of the compound for each identified kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that drug binding stabilizes a target protein against thermal denaturation. This allows for the assessment of target engagement in a cellular context.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., Resecatinib) or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Sample Preparation for MS: Prepare the protein samples for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in the soluble fraction at each temperature. A shift in the melting curve of a protein in the presence of the drug indicates a direct interaction.
Limited Proteolysis-Small Molecule Mapping (LiP-SMap)
LiP-SMap identifies protein-ligand interactions by detecting changes in a protein's susceptibility to proteolysis upon ligand binding. These structural changes can be mapped to specific regions of the protein.
Experimental Protocol:
-
Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions.
-
Ligand Incubation: Incubate the lysate with the test compound (e.g., Resecatinib) or a vehicle control.
-
Limited Proteolysis: Subject the lysates to a brief digestion with a non-specific protease (e.g., proteinase K). The protease will cleave accessible regions of proteins.
-
Denaturation and Full Digestion: Stop the limited proteolysis by denaturation and then perform a full tryptic digest to generate peptides suitable for MS analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Compare the peptide profiles of the compound-treated and control samples. A change in the abundance of specific peptides indicates that the binding of the compound has altered the protein's structure in that region, thus revealing a protein-ligand interaction.
Signaling Pathways
Resecatinib, Cabozantinib, and Merestinib are all tyrosine kinase inhibitors that primarily target the MET signaling pathway, which is crucial in cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of the MET signaling cascade and its downstream effectors, which are common to these inhibitors.
Conclusion
The comprehensive off-target profiling of kinase inhibitors is a critical component of modern drug development. Proteomic techniques such as Kinobeads, CETSA, and LiP-SMap offer powerful, unbiased approaches to elucidate the full spectrum of a drug's interactions within the complex cellular environment. While direct comparative data for Resecatinib against alternatives like Cabozantinib and Merestinib using these methods is currently lacking in the public domain, the experimental frameworks presented here provide a clear roadmap for conducting such essential studies. A thorough understanding of a drug's selectivity profile, including both on- and off-target effects, is indispensable for advancing safer and more effective targeted therapies. Further research is warranted to fully characterize the off-target landscape of Resecatinib and enable a direct comparison with other multi-kinase inhibitors.
References
- 1. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Merestinib - Wikipedia [en.wikipedia.org]
- 8. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Resencatinib: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Resencatinib, a potent tyrosine kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling cytotoxic and hazardous materials is paramount to protect personnel and the surrounding ecosystem. This guide provides essential, step-by-step information for the safe disposal of this compound, drawing upon general best practices for chemotherapy and hazardous drug waste management.
Important Note: The information provided here is a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements.
Core Principles of this compound Disposal
Due to its cytotoxic nature, this compound waste must be treated as hazardous. The primary goal is to prevent the release of the active pharmaceutical ingredient (API) into the environment and to minimize exposure to personnel.
Quantitative Data Summary
Specific quantitative data regarding disposal limits or concentrations for this compound are not publicly available. In the absence of such data, all this compound waste should be considered "bulk" chemotherapy waste, meaning it contains a potentially hazardous amount of the active compound.
| Data Point | Value | Source |
| Waste Classification | Hazardous / Cytotoxic | General practice for potent APIs |
| Recommended Container | Black waste containers for bulk chemotherapy waste[1] | [1] |
| Treatment Method | Incineration at a licensed facility[1] | [1] |
Experimental Protocols & Methodologies
While specific experimental protocols for the degradation or disposal of this compound are not documented in the provided search results, the following general methodologies for handling and disposing of potent pharmaceutical compounds in a laboratory setting should be strictly followed.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable gown.
-
Eye protection (safety glasses or goggles).
-
A respirator (if there is a risk of aerosolization).
Step-by-Step Disposal Procedure
-
Segregation at the Source:
-
Immediately after use, all materials that have come into contact with this compound must be segregated from regular laboratory trash.
-
This includes, but is not limited to:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
-
Waste Containerization:
-
Liquid Waste Management:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
-
Spill Management:
-
In the event of a spill, isolate the area.
-
Use a chemotherapy spill kit to absorb the material.
-
All cleanup materials must be disposed of as hazardous cytotoxic waste.
-
-
Storage and Pickup:
-
Store sealed waste containers in a secure, designated area away from general lab traffic.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
-
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
This guide is intended to provide a foundational understanding of the necessary precautions and procedures for disposing of this compound. By adhering to these principles and consulting with institutional safety experts, researchers can ensure a safe laboratory environment and responsible management of hazardous pharmaceutical waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Resecatinib
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of Resecatinib, a potent kinase inhibitor, to ensure the well-being of researchers and maintain a safe laboratory environment. Adherence to these procedural guidelines is mandatory for all personnel involved in the research and development of this compound.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary shield against exposure to Resecatinib is a comprehensive and correctly worn ensemble of Personal Protective Equipment. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Dedicated, disposable, solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves (ASTM D6978-05 compliant).[1]- ANSI Z87.1-rated safety glasses with side shields and a face shield.- NIOSH-approved N95 or higher-level respirator. |
| Preparing Solutions | - Dedicated, disposable, solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves (ASTM D6978-05 compliant).[1]- ANSI Z87.1-rated safety glasses with side shields.- Work should be conducted within a certified chemical fume hood or biological safety cabinet. |
| Cell Culture and In Vitro Assays | - Dedicated lab coat.- Nitrile gloves.- ANSI Z87.1-rated safety glasses. |
| Waste Disposal | - Dedicated, disposable, solid-front lab coat with tight-fitting cuffs.- Heavy-duty nitrile or neoprene gloves over inner nitrile gloves.- ANSI Z87.1-rated safety glasses with side shields and a face shield. |
II. Operational Plan: A Step-by-Step Procedural Guide
Meticulous adherence to the following procedures is essential to minimize the risk of exposure and contamination.
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and follow the emergency spill protocol.
-
Transport: Use a designated, sealed, and labeled secondary container when transporting Resecatinib to the laboratory.
-
Storage: Store Resecatinib in a clearly labeled, dedicated, and secure location, away from incompatible materials. The storage area should be well-ventilated and access should be restricted to authorized personnel.
B. Handling the Solid Compound (Weighing and Aliquoting):
-
Designated Area: All handling of solid Resecatinib must occur within a certified chemical fume hood, biological safety cabinet, or a glove box.
-
Preparation: Before beginning, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is inside the containment unit.
-
Weighing: Tare the balance with a weigh boat. Carefully transfer the desired amount of Resecatinib using a dedicated spatula. Avoid creating dust.
-
Aliquoting: Immediately transfer the weighed compound into a pre-labeled, sealable container.
-
Decontamination: After handling, decontaminate all surfaces and equipment within the containment unit using a suitable deactivating solution (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, or a commercially available product designed for cytotoxic drug decontamination).[2][3] All disposable materials used in this process are to be treated as hazardous waste.
C. Solution Preparation:
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vial containing the solid Resecatinib.
-
Dissolution: Cap the vial securely and mix by gentle inversion or vortexing until the compound is fully dissolved.
-
Labeling: Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, date of preparation, and the preparer's initials.
III. Disposal Plan: Managing Resecatinib Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into direct contact with Resecatinib (e.g., gloves, lab coats, weigh boats, pipette tips) must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. This container should be lined with a yellow chemotherapy waste bag.
-
Liquid Waste: Unused or waste solutions of Resecatinib must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly approved by your institution's environmental health and safety department.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with Resecatinib must be placed in a designated, puncture-resistant sharps container specifically for cytotoxic waste.[4]
B. Disposal Procedure:
-
Container Sealing: Once a waste container is full, securely seal it.
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," "Cytotoxic," and the specific chemical contents.
-
Storage: Store sealed waste containers in a designated, secure area until they are collected by a certified hazardous waste disposal service.
-
Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations.[5]
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling Resecatinib, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of Resecatinib.
References
- 1. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 2. ph.health.mil [ph.health.mil]
- 3. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Waste Disposal Service | Stericycle [stericycle.ca]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
